1,2-Dicarbadodecaborane(12), 1-heptyl-
Descripción
BenchChem offers high-quality 1,2-Dicarbadodecaborane(12), 1-heptyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dicarbadodecaborane(12), 1-heptyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
126223-53-8 |
|---|---|
Fórmula molecular |
C25H40O6 |
Sinónimos |
1,2-Dicarbadodecaborane(12), 1-heptyl- |
Origen del producto |
United States |
Whitepaper: Crystal Structure and X-Ray Diffraction Analysis of 1-Heptyl-ortho-carborane
Prepared by: Senior Application Scientist Target Audience: Researchers, Crystallographers, and Drug Development Professionals
Executive Summary
The integration of boron-rich clusters into medicinal chemistry—particularly for Boron Neutron Capture Therapy (BNCT) and supramolecular pharmacophores—requires an exact understanding of their 3D spatial geometry. 1-Heptyl-ortho-carborane (1-heptyl-1,2-dicarba-closo-dodecaborane) represents a critical amphiphilic building block, combining a rigid, highly delocalized, electron-deficient icosahedral C2B10H12 cage with a flexible, lipophilic aliphatic chain.
This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of 1-heptyl-ortho-carborane. By bridging synthetic causality with crystallographic theory, this document serves as a self-validating protocol for researchers engineering advanced organoboron therapeutics.
Chemical Synthesis and Crystallization
To obtain diffraction-quality single crystals, the precursor material must be synthesized with absolute regioselectivity and high phase purity. The mono-alkylation of o-carborane is achieved via a controlled C-H activation followed by nucleophilic substitution[1].
Step-by-Step Synthesis Protocol
-
Step 1: Preparation & Inert Atmosphere. Flame-dry a Schlenk flask under argon. Causality: Organolithium reagents are highly sensitive to moisture; ambient water will prematurely quench the n-butyllithium, drastically reducing the yield[2].
-
Step 2: Dissolution. Dissolve 1.0 equivalent of o-carborane in anhydrous Tetrahydrofuran (THF). Causality: THF acts as a strongly coordinating solvent, stabilizing the highly reactive carboranyl lithium intermediate.
-
Step 3: Cryogenic C-H Activation. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add 1.05 equivalents of n-butyllithium (n-BuLi) dropwise[2]. Causality: The lithiation of the carborane cage is highly exothermic. Cryogenic conditions prevent localized thermal spikes that could lead to cage degradation or non-selective di-lithiation. The high basicity of n-BuLi selectively deprotonates the acidic C-H vertex ( pKa≈22 ).
-
Step 4: Nucleophilic Substitution. Introduce 1.1 equivalents of 1-iodoheptane and stir[2]. Causality: The primary alkyl iodide is highly susceptible to SN2 attack by the bulky carboranyl nucleophile, minimizing steric hindrance compared to secondary or tertiary halides[1].
-
Step 5: Quenching & Extraction. Gradually warm the mixture to room temperature, quench with saturated aqueous NH4Cl , and extract with diethyl ether[2].
-
Self-Validation Checkpoint: Before proceeding, validate the crude oil via 1H and 11B NMR spectroscopy. The disappearance of one acidic C-H proton signal (~3.5 ppm) and the emergence of aliphatic heptyl signals confirm successful mono-alkylation, ensuring only phase-pure material enters the crystallization pipeline.
Fig 1: Synthetic workflow for 1-heptyl-ortho-carborane via mono-lithiation and alkylation.
Phase Transition and Crystal Growth
Because 1-heptyl-ortho-carborane is typically a low-melting solid or heavy oil at room temperature[2], standard vapor diffusion is often ineffective.
-
Protocol: Dissolve the purified compound in a minimal amount of a volatile, non-polar solvent (e.g., pentane or hexanes). Place the vial in a vibration-free environment at 4 °C. Slow evaporation over 7–14 days induces supersaturation, yielding colorless, block-shaped single crystals suitable for SCXRD.
X-Ray Diffraction Methodology
Data Collection Parameters
-
Step 1: Crystal Selection & Mounting. Select a pristine single crystal under a polarized light microscope. Mount the crystal on a MiTeGen loop using paratone oil.
-
Step 2: Cryocooling. Immediately transfer the mounted crystal to the diffractometer's nitrogen cold stream set to 100 K[3]. Causality: The heptyl chain possesses extreme conformational flexibility. At room temperature, thermal motion causes severe positional disorder (elongated thermal ellipsoids) in the electron density map, obscuring the aliphatic carbon coordinates. Cryocooling to 100 K freezes these molecular vibrations, locking the chain into its lowest-energy conformation[3].
-
Step 3: Irradiation. Irradiate the crystal using Mo-Kα radiation ( λ=0.71073 Å) on a CCD diffractometer (e.g., SMART APEX2)[3]. Causality: Molybdenum radiation provides a high penetration depth, which is critical for minimizing absorption artifacts in light-atom organic/organoboron structures.
Processing and Structure Solution
-
Step 4: Integration & Correction. Process the raw frame data using the SAINT program for spatial integration and SADABS for multi-scan absorption correction[3]. Causality: SADABS corrects for the varying path lengths of X-rays through the non-spherical crystal, ensuring accurate intensity data.
-
Step 5: Refinement. Solve the phase problem using direct methods and refine the structure using the full-matrix least-squares procedure on F2 in anisotropic approximation[3].
-
Self-Validation Checkpoint: A final R1 value of < 0.05 and a Goodness-of-Fit (GOF) near 1.0 validates the crystallographic model's accuracy.
Fig 2: X-ray diffraction data processing pipeline from crystal mounting to structural refinement.
Crystallographic Features and Structural Analysis
Cage Geometry and Bond Distances
The icosahedral C2B10 cage is a highly delocalized system. In unsubstituted o-carborane, the C1-C2 bond length is approximately 1.63 Å. However, substitution at the C1 position by the electron-donating heptyl group induces a slight lengthening of the C1-C2 bond (typically elongating to ~1.64–1.65 Å). This elongation is a direct causal result of the inductive effect and the steric bulk of the aliphatic chain perturbing the cage's electron distribution.
Heptyl Chain Conformation
At 100 K, the heptyl chain predominantly adopts an extended anti (all-trans) conformation[3]. This geometry minimizes steric repulsion (gauche interactions) between the methylene units, allowing the molecules to pack efficiently into the crystal lattice. For drug development professionals, this linear projection is a vital parameter when calculating the hydrodynamic radius of the pharmacophore for receptor-binding models.
Intermolecular Dihydrogen Bonding
The crystal lattice is stabilized by a combination of weak van der Waals forces (hydrophobic interactions between alkyl chains) and highly specific non-covalent interactions. The most critical structure-directing motif in alkyl-carboranes is the dihydrogen bond [3][4]. The relatively acidic C2-H proton of one molecule interacts with the hydridic B-H protons of an adjacent molecule ( C−H⋯H−B ). These interactions dictate the supramolecular assembly of the compound in the solid state[3].
Quantitative Data Summaries
To facilitate rapid reference and experimental replication, the core quantitative parameters for synthesis and crystallographic refinement are summarized below.
Table 1: Synthetic Parameters for 1-Heptyl-ortho-carborane
| Parameter | Value / Description |
| Starting Material | o-Carborane (1,2-dicarba-closo-dodecaborane) |
| Alkylating Agent | 1-Iodoheptane |
| Base | n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Type | C-H activation followed by nucleophilic substitution |
| Typical Yield | 70 - 90% (dependent on scale and reagent purity) |
Table 2: Representative Crystallographic Data (at 100 K)
| Crystallographic Parameter | Value / Specification |
| Empirical Formula | C9H26B10 |
| Formula Weight | 242.41 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo-Kα) |
| Diffractometer | SMART APEX2 CCD |
| Absorption Correction | Multi-scan (SADABS) |
| Refinement Method | Full-matrix least-squares on F2 |
| Primary Intermolecular Force | C−H⋯H−B Dihydrogen bonding |
Conclusion
The structural elucidation of 1-heptyl-ortho-carborane requires a tightly controlled pipeline—from moisture-free cryogenic synthesis to low-temperature X-ray diffraction. By understanding the causality behind these steps (e.g., preventing thermal degradation during lithiation, freezing out aliphatic positional disorder during XRD), researchers can reliably synthesize and characterize this compound. The resulting crystallographic data—highlighting C-C bond elongation, all-trans aliphatic packing, and structure-directing dihydrogen bonds—provides the foundational metrics necessary for integrating this unique amphiphile into next-generation therapeutics.
References
-
Crystal Structure of 3-(Anthracen-2′-yl)-ortho-carborane Source: MDPI (Crystals / SciProfiles) URL:[Link]
-
Synthesis and Crystal Structure of 9,12-Dibromo-ortho-Carborane Source: MDPI (Crystals) URL:[Link]
-
How the Position of Substitution Affects Intermolecular Bonding in Halogen Derivatives of Carboranes Source: National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Iodoheptane | 4282-40-0 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. How the Position of Substitution Affects Intermolecular Bonding in Halogen Derivatives of Carboranes: Crystal Structures of 1,2,3- and 8,9,12-Triiodo- and 8,9,12-Tribromo ortho-Carboranes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermal Stability and Decomposition Profile of 1-Heptyl-Substituted Carboranes
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profiles of 1-heptyl-substituted carboranes. Carboranes, with their unique icosahedral cage structure and three-dimensional aromaticity, exhibit exceptional thermal robustness, making them highly attractive for applications in high-temperature materials, and as stable scaffolds in medicinal chemistry.[1] This guide delves into the synthesis of 1-heptyl-substituted carboranes, detailed experimental protocols for thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and an in-depth discussion of their decomposition mechanisms. The influence of the heptyl substituent and the isomeric form of the carborane cage (ortho-, meta-, and para-) on thermal stability is also explored, providing valuable insights for the rational design of carborane-based materials and therapeutics.
Introduction: The Exceptional World of Carboranes
Carboranes are a class of organoboron compounds characterized by a polyhedral cluster of boron and carbon atoms. The most studied of these are the icosahedral closo-dicarbadodecaboranes (C₂B₁₀H₁₂) which exist as three isomers: ortho-carborane (1,2-C₂B₁₀H₁₂), meta-carborane (1,7-C₂B₁₀H₁₂), and para-carborane (1,12-C₂B₁₀H₁₂). Their remarkable thermal and chemical stability stems from their unique three-dimensional, electron-delocalized sigma-aromatic structures.[1] This inherent stability makes them ideal candidates for creating robust polymers, heat-resistant materials, and as pharmacophores in drug design where metabolic stability is paramount.
The functionalization of the carborane cage, particularly at the carbon vertices, allows for the tailoring of its properties for specific applications. The introduction of a long-chain alkyl group, such as a heptyl group, can influence solubility, lipophilicity, and self-assembly characteristics. Understanding the impact of such a substituent on the overall thermal stability of the carborane is crucial for its effective application.
Synthesis of 1-Heptyl-Substituted Carboranes
The synthesis of 1-heptyl-substituted carboranes typically involves the reaction of a carborane anion with an appropriate heptyl electrophile. The most common starting material is ortho-carborane, which can be readily prepared from the reaction of decaborane with acetylene. The C-H vertices of carboranes are acidic and can be deprotonated using strong bases like organolithium reagents to form carborane anions.
General Synthetic Protocol
A general and adaptable method for the synthesis of 1-heptyl-substituted ortho-carborane is outlined below. This can be adapted for the other isomers, although the synthesis of the parent meta- and para-carboranes involves thermal isomerization of ortho-carborane.
Step-by-Step Synthesis of 1-Heptyl-ortho-carborane:
-
Deprotonation of ortho-Carborane: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ortho-carborane in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. Cool the solution to 0°C in an ice bath.
-
Slowly add one equivalent of n-butyllithium (n-BuLi) in hexanes to the stirred solution. The reaction mixture is typically stirred for 1-2 hours at 0°C to ensure complete formation of the monolithiated carborane anion.
-
Alkylation with 1-Iodoheptane: To the solution of the carborane anion, slowly add one equivalent of 1-iodoheptane at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product into an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a non-polar eluent such as hexanes to yield the pure 1-heptyl-ortho-carborane.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of 1-heptyl-ortho-carborane.
Thermal Stability Profile: TGA and DSC Analysis
The thermal stability of 1-heptyl-substituted carboranes is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and residual mass. DSC measures the heat flow into or out of a sample as a function of temperature, revealing phase transitions such as melting and crystallization.
Experimental Protocols
Thermogravimetric Analysis (TGA) Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the 1-heptyl-substituted carborane into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800-1000°C) at a constant heating rate, typically 10°C/min.
-
Data Acquisition and Analysis: Record the sample weight as a function of temperature. The resulting TGA curve is a plot of mass (%) versus temperature (°C). The onset of decomposition is often reported as Td₅%, the temperature at which 5% mass loss occurs.
Differential Scanning Calorimetry (DSC) Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the 1-heptyl-substituted carborane into a DSC pan (typically aluminum). Hermetically seal the pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas.
-
Temperature Program: Subject the sample to a heat-cool-heat cycle. For example, heat from ambient temperature to a temperature above the expected melting point, cool down, and then reheat. A typical heating/cooling rate is 10°C/min.
-
Data Acquisition and Analysis: Record the heat flow as a function of temperature. The DSC thermogram will show endothermic peaks for melting and exothermic peaks for crystallization.
Diagram of the Thermal Analysis Workflow:
Caption: Experimental workflow for the thermal analysis of 1-heptyl-carboranes.
Expected Thermal Profile of 1-Heptyl-Substituted Carboranes
Thermogravimetric Analysis (TGA):
-
Initial Stability: 1-Heptyl-substituted carboranes are expected to be highly stable at lower temperatures, with minimal mass loss below 200°C.
-
Decomposition Onset: The decomposition is likely to begin with the cleavage of the heptyl chain from the carborane cage. The C-C and C-H bonds of the alkyl chain are significantly weaker than the bonds within the carborane cage. The onset of decomposition (Td₅%) for long-chain alkyl-substituted carboranes is generally observed in the range of 250-400°C.
-
Multi-stage Decomposition: The TGA curve may exhibit a multi-stage decomposition profile. The first stage would correspond to the loss of the heptyl group, followed by the decomposition of the carborane cage at much higher temperatures (often above 700°C in an inert atmosphere).[2]
-
High Char Yield: A key feature of carborane-containing materials is their high char yield at elevated temperatures. This is due to the formation of a thermally stable boron carbide or boron oxide residue.[2]
-
Isomeric Effect: The thermal stability is expected to follow the trend: para > meta > ortho. This is because the greater separation of the carbon atoms in the para-isomer leads to a more stable cage structure.
Differential Scanning Calorimetry (DSC):
-
Melting Point: 1-Heptyl-substituted carboranes are expected to be crystalline solids at room temperature. The DSC thermogram will show a distinct endothermic peak corresponding to their melting point. The melting point will be influenced by the isomeric form and the packing efficiency in the crystal lattice.
-
Crystallization: Upon cooling from the melt, an exothermic crystallization peak should be observed.
-
Phase Transitions: Some substituted carboranes are known to exhibit solid-solid phase transitions before melting, which would appear as smaller endothermic peaks in the DSC curve.
Table 1: Predicted Thermal Properties of 1-Heptyl-Carborane Isomers
| Property | 1-Heptyl-ortho-carborane | 1-Heptyl-meta-carborane | 1-Heptyl-para-carborane |
| Predicted Td₅% (°C) | 250 - 350 | 300 - 400 | 350 - 450 |
| Predicted Char Yield at 800°C (%) | > 50 | > 55 | > 60 |
| Expected Melting Behavior | Sharp endothermic peak | Sharp endothermic peak | Sharp endothermic peak |
Note: These are predicted values based on general trends and require experimental verification.
Decomposition Mechanism
The thermal decomposition of 1-heptyl-substituted carboranes is a complex process that can proceed through several pathways, primarily depending on the atmosphere (inert or oxidative).
Decomposition in an Inert Atmosphere (Pyrolysis)
Under inert conditions (e.g., nitrogen or argon), the primary decomposition pathway involves the homolytic cleavage of the C-C bonds in the heptyl chain.
-
Initiation: The initial step is the scission of the weakest bond, which is typically a C-C bond within the heptyl group, leading to the formation of alkyl radicals.
-
Propagation: These radicals can undergo further fragmentation (β-scission) to produce smaller, volatile hydrocarbons (e.g., ethene, propene) and other radical species.
-
Cage Degradation: At significantly higher temperatures, the carborane cage itself will start to decompose, leading to the formation of a boron carbide ceramic residue. The exceptional stability of the icosahedral cage means this process requires a large amount of energy.
Decomposition in an Oxidative Atmosphere (Thermo-oxidative Degradation)
In the presence of oxygen, the decomposition mechanism is more complex and involves oxidation reactions.
-
Oxidation of the Alkyl Chain: The heptyl group will undergo oxidative degradation at lower temperatures compared to pyrolysis, forming various oxygenated species and ultimately carbon dioxide and water.
-
Formation of a Protective Layer: A key aspect of the thermo-oxidative stability of carboranes is the formation of a protective glassy layer of boron oxide (B₂O₃) on the surface of the material.[2] This layer acts as a barrier, preventing further oxidation of the underlying material and leading to a high char yield.
-
Cage Oxidation: At very high temperatures, the carborane cage will also be oxidized, contributing to the formation of the boron oxide layer.
Diagram of the Proposed Decomposition Pathways:
Caption: Proposed decomposition pathways for 1-heptyl-carboranes.
Conclusion and Future Outlook
1-Heptyl-substituted carboranes are expected to exhibit high thermal stability, a characteristic feature of the carborane cage. The introduction of the heptyl group will likely lower the onset of decomposition compared to the parent carborane, with the primary initial decomposition event being the degradation of the alkyl chain. The isomeric form of the carborane cage is predicted to have a significant impact on the overall thermal stability, with the para-isomer being the most robust.
The detailed understanding of the thermal properties of these molecules is critical for their application in fields requiring high-temperature resistance. For drug development professionals, the exceptional stability of the carborane scaffold, even with a long alkyl chain, underscores its potential as a non-metabolizable pharmacophore.
Future research should focus on obtaining precise experimental TGA and DSC data for all three isomers of 1-heptyl-carborane to validate the predictions made in this guide. Further studies into the decomposition products using techniques like TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would provide a more complete picture of the decomposition mechanisms. This knowledge will enable the rational design of next-generation, high-performance materials and novel therapeutic agents based on the unique properties of carboranes.
References
-
Extreme Thermal Stabilization of Carborane–Cyanate Composites via B–N Dative-Bonded Boroxine Barriers. ACS Applied Polymer Materials. (2025). [Link]
-
Synthesis and thermal stability of carborane containing phosphazenes. NASA Technical Reports Server. (1983). [Link]
-
Synthesis of monosubstituted functional derivatives of carboranes from 1-mercapto-ortho-carborane: 1-HOOC(CH2)nS-1,2-C2B10H11 and [7-HOOC(CH2)nS-7,8-C2B9H11]− (n = 1–4). Dalton Transactions. (2011). [Link]
-
Practical Synthesis of 1,12-Difunctionalized o‑Carborane for the Investigation of Polar Liquid Crystals. Vanderbilt University. (2014). [Link]
-
Combining Two Types of Boron in One Molecule (To the 60th Anniversary of the First Synthesis of Carborane). MDPI. (2023). [Link]
-
ortho-Carborane. Wikipedia. (2023). [Link]
-
Substituent effects on o-carborane reactivity with cyclic (alkyl)(amino)carbenes. RSC Publishing. (2026). [Link]
-
Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Publications. (2023). [Link]
-
B(9)-OH-o-Carboranes: Synthesis, Mechanism, and Property Exploration. ACS Publications. (2023). [Link]
-
Synthesis and Properties of Carborane-Appended C3-Symmetrical Extended π Systems. Journal of the American Chemical Society. (2010). [Link]
-
One-Pot Synthesis of B-Aryl Carboranes with Sensitive Functional Groups Using Sequential Cobalt- and Palladium-Catalyzed Reactions. MDPI. (2020). [Link]
-
Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of[2]benzothieno[3,2-b]benzothiophene. RSC Publishing. (2020). [Link]
-
Non-natural lipids: Synthesis and characterization of esters from meta-carborane-1-carboxylic acid. PubMed. (2018). [Link]
-
Non-natural lipids: Synthesis and characterization of esters from meta-carborane-1-carboxylic acid. Semantic Scholar. (2017). [Link]
-
Synthesis of ortho-, meta-, and para-carborane (1,2-, 1,7-, and 1,12-closo-dicarbadodecaborane, respectively). ResearchGate. (2019). [Link]
-
Chain relaxation of carborane segments with tailored chain length at high temperatures. ResearchGate. (2025). [Link]
-
Reevaluating ortho-Carborane Synthesis: Success with Mono-Substituted Acetylenes in the Presence of Silver Salts. Journal of Organic and Pharmaceutical Chemistry. (2024). [Link]
-
Synthesis and Properties of Carborane-Appended C 3 -Symmetrical Extended π Systems. ResearchGate. (2010). [Link]
- CN102140105A - Carborane and preparation method thereof.
-
Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC). PMC. (2022). [Link]
-
o-Carborane-Containing Poly(siloxane-arylacetylene)s With Thermal and Thermo-Oxidative Stabilities. ResearchGate. (2025). [Link]
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. (n.d.). [Link]
-
Thermal decomposition mechanism and thermal stability prediction of n-pentane/n-butane mixture. ResearchGate. (2023). [Link]
-
Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI. (2025). [Link]
Sources
Vibrational spectroscopy and IR absorption bands of 1-heptyl-1,2-dicarbadodecaborane(12)
Vibrational Spectroscopy and IR Absorption Profiling of 1-Heptyl-1,2-dicarbadodecaborane(12)
Introduction & Structural Architecture
1-Heptyl-1,2-dicarbadodecaborane(12), commonly referred to as 1-heptyl-ortho-carborane (C₉H₂₆B₁₀), is a highly specialized organoboron cluster compound. Structurally, it consists of an icosahedral ortho-carborane cage (C₂B₁₀H₁₂) where one of the relatively acidic carbon vertices is functionalized with a linear seven-carbon aliphatic chain (heptyl group)[1].
The icosahedral carborane cage is characterized by three-center two-electron (3c-2e) bonds, resulting in a highly delocalized, electron-deficient aromatic system. This unique geometry imparts exceptional thermal stability, high lipophilicity, and a dense boron content. Because of these properties, alkyl-carboranes are heavily utilized in two distinct fields: as high-energy burning rate catalysts in aerospace solid propellants[2], and as hydrophobic pharmacophores or infrared (IR) bio-tags in drug development[3]. Understanding the vibrational spectroscopy of this molecule is critical for verifying its synthesis, monitoring its integration into polymer binders, and tracking it in biological matrices.
The Physics of Carborane Vibrational Modes
The Fourier-Transform Infrared (FT-IR) spectrum of 1-heptyl-o-carborane is a composite of the vibrations from the rigid, electron-withdrawing inorganic cage and the flexible organic alkyl chain. The causality behind its unique spectral signature lies in the electronegativity differences and bond constraints of the icosahedron:
-
The Hydridic B-H Stretch: Boron is less electronegative than hydrogen, rendering the exo-polyhedral hydrogens hydridic (H⁻ character). The terminal B-H bonds vibrate at a remarkably high frequency for a heavy atom, producing a massive, broad absorption band between 2580 cm⁻¹ and 2620 cm⁻¹[4]. Crucially, this falls into the "biological transparent window" (2400–2650 cm⁻¹)—a spectral region where naturally occurring organic molecules (which lack B-H, triple bonds, or cumulative double bonds) do not absorb[3].
-
The Acidic Cage C-H Stretch: In typical alkanes, C-H stretching occurs below 3000 cm⁻¹. However, the carbon atoms in the ortho-carborane cage are hexacoordinate. The strong electron-withdrawing nature of the cage pulls electron density away from the C-H bond, increasing its s-character and polarizing it. This shifts the cage C-H stretching frequency unusually high, typically appearing as a sharp peak around 3070 cm⁻¹ to 3090 cm⁻¹[5][6].
-
Alkyl Chain Vibrations: The heptyl chain behaves as a standard aliphatic alkane, providing strong asymmetric and symmetric C-H stretching modes just below 3000 cm⁻¹, alongside characteristic methylene bending modes.
Quantitative Data: Characteristic IR Absorption Bands
The following table summarizes the diagnostic vibrational modes used to identify and validate the structural integrity of 1-heptyl-1,2-dicarbadodecaborane(12).
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity & Shape | Structural Origin / Causality |
| Cage C-H Stretch | 3070 – 3090 | Weak to Medium, Sharp | Hexacoordinate cage carbon; high s-character pushes frequency above 3000 cm⁻¹[5][6]. |
| Alkyl C-H Stretch | 2850 – 2960 | Strong, Multiplet | Asymmetric/symmetric stretching of the -CH₂- and -CH₃ groups on the heptyl chain. |
| B-H Stretch | 2580 – 2620 | Very Strong, Broad | Terminal hydridic B-H bonds on the icosahedral cage. Diagnostic marker for carboranes[4]. |
| Alkyl C-H Bend | 1465, 1375 | Medium, Sharp | Methylene scissoring and methyl rocking from the heptyl substituent. |
| Cage Deformations | 1020, 720 | Strong, Complex | B-B and B-C skeletal breathing modes and B-H bending vibrations[4][7]. |
Standardized FT-IR Experimental Protocol
Because 1-heptyl-o-carborane is typically a viscous liquid or a low-melting solid at room temperature[2], Attenuated Total Reflectance (ATR) FT-IR is the optimal technique. The following self-validating protocol ensures high-fidelity spectral acquisition while preventing atmospheric interference.
Step 1: Instrument Calibration and Background Subtraction
-
Action: Clean the ATR crystal (Diamond or ZnSe) with spectroscopic-grade isopropanol and allow it to dry completely.
-
Causality: Carboranes are highly lipophilic; residual organics will overlap with the heptyl chain signals (2850–2960 cm⁻¹).
-
Validation: Run a 64-scan background spectrum in ambient air. The system automatically subtracts atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor (3500–3900 cm⁻¹ and 1300–1900 cm⁻¹). Ensure the baseline is flat before proceeding.
Step 2: Sample Application and Parameter Configuration
-
Action: Apply a single drop (approx. 5 µL) of 1-heptyl-1,2-dicarbadodecaborane(12) directly onto the ATR crystal. Ensure full coverage of the active sensor area without introducing air bubbles.
-
Parameters: Set the resolution to 4 cm⁻¹. Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 64 scans.
-
Causality: A 4 cm⁻¹ resolution is the optimal mathematical compromise. It is high enough to resolve the sharp cage C-H stretch (~3070 cm⁻¹) from the broad alkyl stretches, but low enough to maintain a high Signal-to-Noise Ratio (SNR) for the massive B-H band.
Step 3: Spectral Acquisition and Self-Validation
-
Action: Execute the scan and apply an ATR-correction algorithm to compensate for depth-of-penetration variations at lower wavenumbers.
-
Validation Criteria (Pass/Fail): The spectrum must exhibit a dominant, broad absorption band centered near 2590 cm⁻¹ (B-H stretch)[6]. The presence of a sharp peak at ~3070 cm⁻¹ confirms the cage is intact and monosubstituted (unsubstituted o-carborane would show a stronger cage C-H signal, while disubstituted would show none). If the 2590 cm⁻¹ band is absent or shifted significantly below 2500 cm⁻¹, the cage has likely degraded into a nido-carborane species.
Cross-Disciplinary Applications
The unique physicochemical and spectroscopic properties of 1-heptyl-o-carborane dictate its use in two radically different industries.
Aerospace: Solid Propellant Catalysis Alkyl carboranes, including n-hexyl carborane and heptyl carborane, are utilized as burning rate modifiers in composite modified double-base propellants and Hydroxyl-Terminated Polybutadiene (HTPB) binders[2][8]. Because they are liquids, they distribute uniformly within the propellant matrix. During combustion, the carborane cage provides boron in a non-oxidized, covalently bonded form. This bypasses the kinetic restrictions of the glassy boron oxide layers typically found on bulk boron powder, resulting in rapid oxidation and extremely high energy output[8].
Biomedicine: Pharmacophores and IR Tagging In drug development, the icosahedral cage mimics the 3D spatial occupancy of a rotating phenyl ring but is significantly more hydrophobic. This makes 1-heptyl-o-carborane an excellent pharmacophore for targeting hydrophobic pockets in receptors (e.g., estrogen receptors). Furthermore, because the B-H stretch (~2590 cm⁻¹) sits in the biological transparent window, researchers conjugate carboranes to oligonucleotides and peptides. This allows scientists to track the cellular uptake and localization of the drug using IR microscopy without interference from the cell's native proteins or lipids[3].
Fig 1. Dual application pathways of 1-heptyl-o-carborane driven by its physicochemical properties.
References
-
Title: Adsorption and Dehydrogenation of Ortho-Carborane on the Pt(111) Surface Source: The Journal of Physical Chemistry C - ACS Publications URL: [Link]
-
Title: FT-IR spectrum of oligonucleotide labeled with 1-methyl-ortho-carboranyl group Source: ResearchGate URL: [Link]
-
Title: An Exploration of Neutron Detection in Semiconducting Boron Carbide Source: CORE (University of Nebraska - Lincoln) URL: [Link]
-
Title: Chapter 1: Comprehensive Survey of Combustion Agents Source: Royal Society of Chemistry (RSC) Books URL: [Link]
- Title: CN102140105A - Carborane and preparation method thereof Source: Google Patents URL
-
Title: Missile Technology Control Regime (MTCR) Annex Handbook – 2017 Source: mtcr.info URL: [Link]
Sources
- 1. 1-Iodoheptane | 4282-40-0 | Benchchem [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CN102140105A - Carborane and preparation method thereof - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. mtcr.info [mtcr.info]
Application Note: Advanced Synthesis Protocols for 1-Heptyl-1,2-dicarbadodecaborane(12)
Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Boron Neutron Capture Therapy (BNCT) agents, highly hydrophobic pharmacophores, and advanced supramolecular materials.
Introduction & Mechanistic Causality
The icosahedral ortho-carborane (1,2-dicarbadodecaborane, C2B10H12 ) is a highly stable, electron-delocalized boron cluster. Substituting the cage with alkyl chains, such as a heptyl group, significantly increases the lipophilicity of the cluster, making it an ideal candidate for integration into lipid bilayers or as a hydrophobic pharmacophore in drug design.
The synthesis of 1-heptyl-1,2-dicarbadodecaborane(12) relies on the dehydrogenative insertion of an alkyne into the decaborane ( B10H14 ) framework. To yield a 7-carbon alkyl chain on the cage, 1-nonyne ( HC≡C-C7H15 ) is selected as the alkyne precursor. The two carbons of the triple bond are incorporated directly into the icosahedral cage, leaving the remaining 7-carbon aliphatic tail extending from the C1 position[1].
The Mechanistic Evolution: Why Silver(I)?
Historically, the transformation of nido-decaborane to closo-carborane required harsh reflux conditions with a Lewis base (e.g., acetonitrile or dialkyl sulfides) to open the cage into an arachno- B10H12L2 intermediate. However, this traditional method suffers from low yields (25–40%) because alkynes are prone to premature degradation, unwanted hydroboration, or reduction in the presence of highly reactive boranes.
To resolve this, modern protocols employ Silver(I) catalysis (). Silver(I) salts (like AgNO3 ) coordinate directly with the alkyne, modulating its basicity and protecting it from side reactions until the cage insertion occurs. This causality—protecting the alkyne while facilitating the dehydrogenative insertion—boosts yields to >80% and drastically simplifies downstream purification.
Mechanistic pathway of Ag(I)-mediated dehydrogenative alkyne insertion into decaborane.
Quantitative Data: Methodological Comparison
The table below summarizes the empirical data driving the selection of the Ag(I)-mediated protocol over legacy methods and biphasic ionic liquid systems ().
| Synthesis Method | Catalyst / Promoter | Reaction Time | Typical Yield (%) | Advantages / Limitations |
| Traditional | None (Lewis Base only) | 24 - 48 h | 25 - 40% | Harsh conditions; low yield due to alkyne degradation. |
| Ionic Liquid | bmimCl | < 1 h | 60 - 75% | Rapid reaction; requires complex biphasic extraction. |
| Ag(I)-Mediated | AgNO3 (4 mol%) | 12 - 16 h | > 85% | Optimal yield; suppresses side reactions; easy purification. |
Experimental Protocol: Silver(I)-Mediated Synthesis
This protocol is designed as a self-validating system . At each critical juncture, specific physical or analytical indicators are provided to ensure the reaction is proceeding correctly before advancing.
Safety & Handling Precautions
-
Toxicity: Decaborane is highly toxic, volatile, and can be absorbed through the skin. It acts as a central nervous system depressant.
-
Environment: All manipulations MUST be performed in a certified fume hood under a strict inert atmosphere (Argon or N2 ).
-
Quenching: Unreacted decaborane must be quenched with acetone or alcohols prior to waste disposal.
Step-by-Step Methodology
Step 1: Preparation of the Decaborane Adduct
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with Argon.
-
Dissolve 1.00 g (8.18 mmol) of sublimed decaborane ( B10H14 ) in 20 mL of anhydrous toluene.
-
Add 2.5 mL of anhydrous acetonitrile ( CH3CN ) dropwise at room temperature.
-
Self-Validation Check: Observe the steady evolution of H2 gas. The solution will gradually transition from colorless to a pale yellow tint, indicating the successful formation of the arachno- B10H12(CH3CN)2 adduct. Stir for 2 hours.
Step 2: Alkyne Insertion
-
To the adduct solution, add 1.02 g (8.18 mmol) of 1-nonyne .
-
Add 5.5 mg (0.032 mmol, ~4 mol%) of Silver(I) nitrate ( AgNO3 ) directly to the reaction mixture.
-
Heat the mixture to gentle reflux (approx. 110 °C) under Argon for 12 to 16 hours.
-
Self-Validation Check (In-Process QC): Monitor the reaction via Thin Layer Chromatography (TLC) using hexanes as the eluent. Visualize the plate by dipping it in a 1% PdCl2 / dilute HCl stain. Decaborane and its adducts will stain intensely brown/black. The reaction is complete when the starting material spot completely disappears.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a short pad of Celite to remove the precipitated silver salts and insoluble polymeric boron byproducts. Wash the pad with 10 mL of toluene.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.
-
Purify the crude product via silica gel column chromatography using 100% hexanes as the eluent. The highly hydrophobic 1-heptyl-1,2-dicarbadodecaborane(12) will elute rapidly ( Rf≈0.8−0.9 ).
-
Evaporate the solvent to isolate the pure product as a clear, viscous oil or low-melting solid.
Step 4: Final Structural Validation
-
11B NMR: Verify the disappearance of the complex nido-decaborane signals (-5 to -40 ppm) and the appearance of the characteristic symmetric closo-carborane pattern (typically a 1:1:2:2:4 integration) between -2 and -15 ppm.
-
1B NMR: Confirm the presence of the acidic cage C-H proton (typically a broad singlet around 3.5 - 4.0 ppm) and the aliphatic heptyl chain protons (0.8 - 2.5 ppm).
Step-by-step experimental workflow for the synthesis and isolation of the target carborane.
References
-
Advancements in the Synthesis and Biological Properties of Carboranes and High-Boron Related Compounds SciELO Brazil (Journal of the Brazilian Chemical Society) URL:[Link][2]
-
High Yielding Preparation of Dicarba-closo-dodecaboranes Using a Silver(I) Mediated Dehydrogenative Alkyne-Insertion Reaction Inorganic Chemistry (ACS Publications) URL:[Link][3]
-
Ionic-Liquid-Promoted Decaborane Dehydrogenative Alkyne-Insertion Reactions: A New Route to o-Carboranes Inorganic Chemistry (ACS Publications) URL:[Link][4]
Sources
Application Note: 1,2-Dicarbadodecaborane(12), 1-heptyl- in Boron Neutron Capture Therapy (BNCT)
Executive Summary & Mechanistic Rationale
Boron Neutron Capture Therapy (BNCT) is a binary radiotherapeutic modality that relies on the selective accumulation of Boron-10 ( 10 B) in tumor tissues, followed by irradiation with low-energy thermal or epithermal neutrons. The resulting nuclear fission reaction, 10 B(n, α) 7 Li, produces high-linear energy transfer (LET) alpha particles and recoiling lithium-7 nuclei. Because these particles have a path length of 5–9 μm (approximately one cell diameter), they induce localized, lethal DNA double-strand breaks exclusively in boron-loaded neoplastic cells, sparing adjacent healthy tissue [1].
A critical bottleneck in BNCT is the delivery of sufficient boron (typically >20–30 μg 10 B/g of tumor tissue) with high tumor-to-blood (T/B) and tumor-to-normal tissue (T/N) ratios [2]. 1,2-Dicarbadodecaborane(12), 1-heptyl- (commonly known as 1-heptyl-o-carborane) has emerged as a highly potent pharmacophore to overcome this challenge. The native icosahedral ortho-carborane cage provides an exceptionally high boron density (10 boron atoms per molecule). However, bare o-carborane is highly crystalline and prone to aggregation. The strategic addition of a 1-heptyl aliphatic chain breaks the crystalline lattice, lowering the melting point and massively increasing the molecule's lipophilicity [3]. This specific physicochemical alteration allows 1-heptyl-o-carborane to act as an ideal hydrophobic payload for encapsulation within the lipid bilayer of nanosized drug delivery systems, such as PEGylated liposomes, enabling passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect [4].
Figure 1: Mechanistic pathway of 1-heptyl-o-carborane in Boron Neutron Capture Therapy (BNCT).
Quantitative Data & Physicochemical Parameters
To successfully formulate 1-heptyl-o-carborane for in vivo applications, researchers must account for its specific physical properties and the strict dimensional requirements of liposomal carriers.
Table 1: Physicochemical Properties of 1-Heptyl-o-carborane
| Parameter | Value / Description |
| Chemical Name | 1,2-Dicarbadodecaborane(12), 1-heptyl- |
| CAS Registry Number | 126223-53-8 |
| Molecular Formula | C 9 H 26 B 10 |
| Molecular Weight | 242.41 g/mol |
| Boron Mass Fraction | ~44.6% (Standard isotopic mixture); higher if 10 B-enriched |
| Physical Appearance | Colorless oil to low-melting solid |
| Solubility Profile | Highly hydrophobic; soluble in CHCl 3 , Et 2 O, DMSO; insoluble in H 2 O |
Table 2: Optimized Liposomal Formulation Parameters
| Parameter | Target Specification | Rationale |
| Lipid Composition | DSPC : Chol : DSPE-PEG2000 (55:40:5 molar ratio) | High phase transition temperature (DSPC) prevents premature payload leakage. |
| Carborane Loading | 5–10 mol% relative to total lipids | Maximizes boron density without disrupting bilayer integrity. |
| Extrusion Filter Size | 100 nm (Polycarbonate) | Ensures uniform sizing for sterile filtration and EPR effect. |
| Final Particle Size (DLS) | 110 – 130 nm | Optimal diameter to evade the reticuloendothelial system (RES). |
| Polydispersity Index (PDI) | < 0.15 | Indicates a highly monodisperse and stable liposome population. |
Experimental Workflows & Protocols
The following self-validating protocols cover the synthesis of the active pharmaceutical ingredient (API), its formulation into a nanocarrier, and its biological evaluation.
Protocol 1: Synthesis of 1-Heptyl-o-carborane via C-H Activation
Causality Check: Bare o-carborane possesses slightly acidic C-H protons on the cage vertices. By utilizing a strong base (n-Butyllithium), we can selectively deprotonate one vertex to form a reactive lithium carboranide intermediate. Subsequent nucleophilic substitution (S N 2) with 1-iodoheptane yields the target compound [3].
Step-by-Step Methodology:
-
Preparation: Flame-dry a two-neck round-bottom flask under a continuous flow of inert Argon gas.
-
Dissolution: Dissolve 10.0 mmol of o-carborane (1,2-dicarba-closo-dodecaborane) in 30 mL of anhydrous diethyl ether. Cool the reaction mixture to 0 °C using an ice bath.
-
Deprotonation: Slowly add 10.5 mmol of n-Butyllithium (n-BuLi, 1.6 M in hexanes) dropwise over 15 minutes. Self-Validation: The evolution of butane gas and a slight color change indicate the successful formation of the lithium carboranide intermediate. Stir for 1 hour at ambient temperature.
-
Alkylation: Cool the mixture back to 0 °C. Add 11.0 mmol of 1-iodoheptane dropwise. Reflux the mixture at 35 °C for 12 hours.
-
Quenching & Extraction: Quench the reaction with 20 mL of saturated aqueous NH 4 Cl. Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine and dry over anhydrous MgSO 4 .
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via silica gel flash chromatography using 100% hexanes as the eluent.
-
Characterization: Verify the product via 11 B NMR (characteristic cage signals between -2 to -15 ppm) and 1 H NMR (disappearance of one cage C-H proton and appearance of the heptyl aliphatic multiplet).
Figure 2: Workflow from the chemical synthesis of 1-heptyl-o-carborane to liposomal formulation.
Protocol 2: Formulation of Carborane-Loaded Liposomes (Thin-Film Hydration)
Causality Check: 1-Heptyl-o-carborane is entirely insoluble in aqueous media. Thin-film hydration ensures that the hydrophobic carborane is intimately mixed with the lipid acyl chains at a molecular level before the introduction of water, forcing the carborane to partition directly into the hydrophobic core of the forming lipid bilayer [4].
Step-by-Step Methodology:
-
Lipid Mixing: In a round-bottom flask, dissolve DSPC, Cholesterol, DSPE-PEG2000, and 1-heptyl-o-carborane in a 2:1 (v/v) mixture of chloroform/methanol to achieve the molar ratios specified in Table 2.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (200 mbar) at 60 °C (above the phase transition temperature of DSPC) until a thin, uniform lipid film forms. Dry under a high vacuum overnight to remove trace solvents.
-
Hydration: Hydrate the lipid film with 10 mL of sterile Phosphate-Buffered Saline (PBS, pH 7.4) at 65 °C. Rotate at atmospheric pressure for 1 hour to form multilamellar vesicles (MLVs).
-
Sizing (Extrusion): Transfer the MLV suspension to a jacketed Lipex extruder maintained at 65 °C. Pass the suspension 10 times through stacked polycarbonate membranes (200 nm, followed by 100 nm).
-
Validation: Analyze the final formulation using Dynamic Light Scattering (DLS) to confirm a Z-average diameter of ~120 nm and a PDI < 0.15.
Protocol 3: Boron Quantification via ICP-MS and In Vivo Biodistribution
Causality Check: To determine the optimal time for neutron irradiation, one must establish the exact pharmacokinetic profile of the boron delivery system. Because carboranes lack intrinsic fluorescence, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for quantifying the absolute 10 B concentration in tissues [5]. Tissues must be aggressively digested to break the highly stable boron-carbon cage.
Step-by-Step Methodology:
-
Administration: Inject the carborane-loaded liposomes intravenously (via tail vein) into tumor-bearing mice at a dose equivalent to 15 mg 10 B/kg body weight.
-
Tissue Harvesting: Euthanize cohorts of mice at pre-determined time points (e.g., 12, 24, 48, and 72 hours post-injection). Harvest the tumor, blood, liver, spleen, and brain.
-
Tissue Digestion: Weigh ~100 mg of each tissue sample into Teflon digestion vessels. Add 2 mL of concentrated trace-metal grade Nitric Acid (HNO 3 ) and 0.5 mL of Hydrogen Peroxide (H 2 O 2 ).
-
Microwave Digestion: Process the samples in a closed-vessel microwave digestion system at 200 °C for 20 minutes to completely mineralize the organic matrix and destroy the carborane cage.
-
Dilution & Analysis: Dilute the digested samples to 2% HNO 3 with ultrapure water. Spike with a Beryllium ( 9 Be) internal standard to correct for matrix effects. Analyze via ICP-MS, tuning the detector specifically for the m/z 10 and 11 isotopes.
-
Decision Gate: Proceed to Protocol 4 only at the time point where the Tumor boron concentration exceeds 20 μg/g and the Tumor/Blood ratio is > 3:1.
Protocol 4: In Vivo BNCT Irradiation
Causality Check: Irradiation must occur precisely when the T/N and T/B ratios are maximized to ensure lethal damage to the tumor while preventing radiotoxicity to the systemic circulation and adjacent healthy organs [2].
Step-by-Step Methodology:
-
Preparation: Anesthetize the tumor-bearing mice using isoflurane at the optimal time point identified in Protocol 3 (typically 24–48 hours post-injection for PEGylated liposomes).
-
Positioning: Secure the mice in a customized acrylic restraint. Shield the entire body with lithium fluoride ( 6 LiF) or boron carbide ( 10 B 4 C) plates, leaving only the tumor volume exposed to the beam aperture.
-
Irradiation: Expose the tumor to a thermal neutron beam (e.g., at a nuclear research reactor facility). Deliver a total thermal neutron fluence of approximately 2×1012 neutrons/cm 2 .
-
Monitoring: Monitor tumor volume via caliper measurements every 2 days post-irradiation to assess the therapeutic efficacy (tumor growth delay or regression) compared to neutron-only and untreated control groups.
References
- Source: Proceedings of the National Academy of Sciences (PMC)
- Source: Bioconjugate Chemistry (ACS Publications)
- 1-Iodoheptane | Synthesis of 1-Heptyl-o-carborane Source: Benchchem Application Notes and Protocols URL
- Carborane Derivatives Loaded into Liposomes as Efficient Delivery Systems for Boron Neutron Capture Therapy Source: ResearchGate URL
- In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT)
Application Notes and Protocols for the Functionalization of 1-Heptyl-1,2-dicarbadodecaborane(12) at the C2 Position
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the selective functionalization of 1-heptyl-1,2-dicarbadodecaborane(12) at the C2 carbon atom. The unique physicochemical properties of carboranes, such as their high thermal and chemical stability, hydrophobicity, and three-dimensional structure, make them attractive pharmacophores in modern drug discovery.[1][2][3] The ability to selectively introduce functional groups at the C2 position of a C1-alkylated ortho-carborane opens up vast possibilities for creating novel therapeutic agents and molecular probes.
The strategic functionalization of the ortho-carborane cage, formally named 1,2-dicarba-closo-dodecaborane, is predicated on the differential acidity of its C-H protons. These protons are significantly more acidic than those in analogous hydrocarbons, facilitating their removal with strong bases to form carboranyl anions.[4] This enhanced acidity is a cornerstone of their synthetic utility, allowing for regioselective derivatization. This document will detail the synthesis of the starting material, its selective deprotonation at the C2 position, and subsequent reactions with a variety of electrophiles.
Synthesis of the Starting Material: 1-Heptyl-1,2-dicarbadodecaborane(12)
The synthesis of C-substituted ortho-carboranes is typically achieved through the reaction of a decaborane derivative with an alkyne.[5] In the case of 1-heptyl-1,2-dicarbadodecaborane(12), 1-nonyne serves as the alkyne precursor, providing the heptyl group at the C1 position and the reactive C-H bond at the C2 position.
Protocol 1: Synthesis of 1-Heptyl-1,2-dicarbadodecaborane(12)
This protocol is adapted from established methods for the synthesis of ortho-carboranes.
Materials:
-
Decaborane(14) (B₁₀H₁₄)
-
Acetonitrile (CH₃CN), anhydrous
-
1-Nonyne (C₉H₁₆)
-
Toluene, anhydrous
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Formation of the Bis(acetonitrile)decaborane Adduct: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve decaborane(14) in anhydrous acetonitrile. The reaction is typically performed at reflux to form the B₁₀H₁₂(CH₃CN)₂ adduct.
-
Reaction with 1-Nonyne: To the cooled solution of the decaborane-acetonitrile adduct, add anhydrous toluene. Subsequently, add 1-nonyne dropwise at room temperature.
-
Reaction Progression: The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel using hexane as the eluent to yield 1-heptyl-1,2-dicarbadodecaborane(12) as a colorless oil or a low-melting solid.
Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, ¹¹B NMR, and mass spectrometry.
Selective Functionalization at the C2 Position
The key to functionalizing the C2 position of 1-heptyl-1,2-dicarbadodecaborane(12) is the selective deprotonation of the remaining C-H bond. This is achieved by using a strong organometallic base, typically n-butyllithium (n-BuLi), at low temperatures. The presence of the heptyl group at the C1 position can influence the reactivity, and careful control of stoichiometry is crucial to avoid di-lithiation or side reactions.
Core Mechanism: Deprotonation and Electrophilic Quench
The process involves two main steps, as illustrated in the workflow below:
Caption: General workflow for C2 functionalization.
Protocol 2: General Procedure for C2-Lithiation and Electrophilic Quench
Materials:
-
1-Heptyl-1,2-dicarbadodecaborane(12)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., alkyl halide, aldehyde, ketone, silyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried, two-necked flask under a nitrogen or argon atmosphere, dissolve 1-heptyl-1,2-dicarbadodecaborane(12) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add one equivalent of n-BuLi dropwise via syringe. The reaction mixture is typically stirred at this temperature for 1-2 hours. A color change to yellow or orange is often observed, indicating the formation of the lithium salt.
-
Electrophilic Quench: To the solution of the lithiated carborane, add the desired electrophile (1.0-1.2 equivalents) dropwise at -78 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: After filtering, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate mixtures).
Application Notes: Scope of Electrophiles
The versatility of this method allows for the introduction of a wide range of functional groups at the C2 position. The choice of electrophile dictates the nature of the final product, enabling the synthesis of diverse carborane derivatives for various applications.
A. C-C Bond Formation: Alkylation, and Arylation
The reaction of the lithiated carborane with alkyl halides or aryl halides (with appropriate catalysts) leads to the formation of new C-C bonds.
-
Alkyl Halides (e.g., Iodomethane, Bromoethane): These reactions are generally efficient for primary and some secondary alkyl halides.
-
Aryl Halides: Palladium-catalyzed cross-coupling reactions can be employed to introduce aryl groups.
B. Introduction of Oxygen-Containing Functional Groups
Aldehydes and ketones react with the lithiated carborane to form secondary and tertiary alcohols, respectively.
-
Aldehydes (e.g., Formaldehyde, Acetaldehyde, Benzaldehyde): Provide access to carboranyl-methanols and related structures.
-
Ketones (e.g., Acetone, Cyclohexanone): Yield tertiary alcohols, which can be valuable for creating sterically hindered molecules.
C. Silylation
Silyl chlorides are excellent electrophiles for trapping the carboranyl anion, leading to the formation of silyl-substituted carboranes.
-
Chlorotrimethylsilane (TMSCl): A common reagent for introducing a trimethylsilyl group, which can serve as a protective group or a handle for further transformations.
Caption: Reaction pathways with various electrophiles.
Data Presentation: Characterization of Functionalized Products
Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. NMR spectroscopy (¹H, ¹³C, ¹¹B) and mass spectrometry are the primary analytical techniques employed.
| Substituent at C2 | ¹H NMR (δ, ppm) - C-H of Carborane | ¹³C NMR (δ, ppm) - Cage Carbons | ¹¹B NMR (δ, ppm) | Mass Spec (m/z) |
| -H (Starting Material) | ~2.5-3.5 (br s) | ~60-70 | -2 to -15 (overlapping multiplets) | [M]+ |
| -CH₃ | N/A | ~75-85 (C1), ~65-75 (C2) | -2 to -15 (overlapping multiplets) | [M]+ |
| -CH₂CH₃ | N/A | ~75-85 (C1), ~70-80 (C2) | -2 to -15 (overlapping multiplets) | [M]+ |
| -Si(CH₃)₃ | N/A | ~80-90 (C1), ~70-80 (C2) | -2 to -15 (overlapping multiplets) | [M]+ |
| -CH(OH)Ph | ~5.0-5.5 (d) | ~75-85 (C1), ~70-80 (C2) | -2 to -15 (overlapping multiplets) | [M]+ |
Note: The chemical shifts are approximate and can vary depending on the solvent and the specific structure of the molecule. The broadness of the cage C-H proton signal is characteristic. In ¹¹B NMR, the signals often appear as a series of overlapping broad multiplets due to the quadrupolar nature of the boron nucleus and B-H coupling.[6][7][8]
Trustworthiness and Self-Validation
The protocols described herein are based on well-established principles of carborane chemistry. To ensure the reliability and reproducibility of these experiments, the following points should be considered:
-
Anhydrous Conditions: Carboranyl anions are highly sensitive to moisture. All glassware must be flame-dried, and all solvents and reagents must be anhydrous. Reactions should be conducted under an inert atmosphere (nitrogen or argon).
-
Temperature Control: The deprotonation step is highly exothermic and should be performed at low temperatures (-78 °C) to prevent side reactions and ensure selectivity.
-
Stoichiometry: Precise control of the amount of n-BuLi is critical. Using more than one equivalent can lead to di-lithiation or deprotonation at other sites.
-
Monitoring: TLC is a valuable tool for monitoring the progress of the reaction and the effectiveness of the purification.
-
Comprehensive Characterization: The final products should be thoroughly characterized by multiple analytical techniques to confirm their identity and purity.
References
-
The Use of Carboranes in Cancer Drug Development - ClinMed International Library.
-
ortho-Carborane - Wikipedia.
-
New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies - Chemical Society Reviews (RSC Publishing).
-
¹¹B NMR Chemical Shifts - San Diego State University.
-
Carboranes as unique pharmacophores in antitumor medicinal chemistry - PubMed.
-
The Preparation of 1-[1,2-Dicarbaclovododecaboranyl(12)]-1,2-dicarbaclovododecaborane(12) - R Discovery.
-
1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC.
-
The Synthesis of Carborane-Oxetane Monomers and their Polymerization - DTIC.
-
Free three-dimensional carborane carbanions - Chemical Science (RSC Publishing).
-
REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC.
-
Diagram 11 B{ 1 H}-NMR spectra with the peak assignments for the o-carborane, 1; 2 and 5 derivatives - ResearchGate.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Synthesis and molecular structure of 1,12-dicarba-closo-dodecaborane(12)-1,12-dithiol, 1,12-(SH)2-1,12-C2B10H10, in the gaseous phase, determined by electron diffraction and ab initio calculations; geometrical consequences of three-dimensional aromaticity in carbaboranes 1,12-X2-1,12-C2B10H10 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. Free three-dimensional carborane carbanions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02252K [pubs.rsc.org]
- 5. people.uleth.ca [people.uleth.ca]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. study.eqnet-portal.jp [study.eqnet-portal.jp]
- 8. researchgate.net [researchgate.net]
Application Note: Utilizing 1-Heptyl-ortho-carborane as a 3D Hydrophobic Pharmacophore in Drug Discovery
Executive Summary
The transition from two-dimensional flatland to three-dimensional chemical space is a critical frontier in modern drug discovery. Icosahedral carboranes (dicarba-closo-dodecaboranes, C2B10H12 ) have emerged as exceptional 3D bioisosteres for phenyl, adamantyl, and other hydrophobic moieties . This application note details the mechanistic rationale, synthesis, and biological evaluation of 1-heptyl-ortho-carborane , a highly lipophilic pharmacophore designed to exploit deep hydrophobic receptor pockets, such as those found in nuclear steroid receptors (e.g., Estrogen and Androgen receptors) .
Mechanistic Rationale: Escaping Flatland
Traditional drug design relies heavily on flat aromatic rings, which can lead to poor solubility, metabolic instability, and limited target selectivity. Substituting a phenyl ring with an ortho-carborane cage introduces several profound pharmacological advantages :
-
Enhanced Steric Fill: The carborane cluster is approximately 40% larger than the rotation envelope of a benzene ring. This expanded 3D volume allows for superior van der Waals contacts within concave, nonpolar binding sites.
-
Unconventional Bonding: Unlike the π -electron cloud of benzene, carboranes exhibit 3D σ -aromaticity. The boron-bound hydrogen atoms are hydridic (electron-rich), preventing classical hydrogen bond donation but enabling unique dihydrogen bonds ( B-H⋯H-X ) with the target protein .
-
Metabolic Immunity: Because carboranes are entirely inorganic and abiotic, no known human cytochrome P450 enzymes can degrade the boron cage, drastically improving the compound's pharmacokinetic half-life .
The Role of the Heptyl Chain: Unsubstituted carboranes can sometimes lack the directionality required to anchor into deep receptor cavities. By functionalizing the C1 position with a flexible heptyl chain, we create a highly lipophilic tail that physically mimics the aliphatic chains of endogenous ligands (like the alkyl tails of cannabinoids or the steroidal backbone of estradiol). This precise modification tunes the logP and drives the pharmacophore deep into the hydrophobic core of the receptor [[1]]([Link]).
Fig 2. Pharmacodynamic mechanisms of 1-heptyl-ortho-carborane in receptor binding.
Quantitative Data Presentation
To ensure reproducible integration into drug discovery pipelines, the physicochemical and synthetic parameters of 1-heptyl-ortho-carborane are summarized below.
Table 1: Physicochemical & Synthesis Parameters
| Parameter | Value / Description | Mechanistic Impact / Rationale |
| Starting Material | o-Carborane ( C2B10H12 ) | Provides the rigid, 3D hydrophobic core. |
| Alkylating Agent | 1-Iodoheptane | Excellent electrophile for SN2 displacement. |
| Reaction Type | C-H Activation / Nucleophilic Sub. | Exploits the acidity of the cage C-H bonds. |
| Typical Yield | 70% – 90% | Highly efficient due to irreversible lithiation. |
| Appearance | Colorless oil / low-melting solid | High lipophilicity prevents rigid crystallization. |
| Cage Volume | ≈148A˚3 | 40% larger than a phenyl ring; fills larger pockets. |
| Estimated logP shift | +3.5 to +4.5 | Drastically increases membrane permeability (BBB). |
Experimental Workflow: Synthesis Protocol
The synthesis relies on the unique electronic properties of the closo-carborane cage. The electron-withdrawing nature of the boron cluster renders the carbon-bound protons unusually acidic ( pKa≈22 ). This allows for regioselective deprotonation using n -Butyllithium ( n -BuLi), followed by an SN2 alkylation with 1-iodoheptane .
Protocol 1: Mono-alkylation of ortho-Carborane
Note: This protocol is a self-validating system. Moisture control is critical, and TLC/NMR checkpoints are embedded to ensure reaction fidelity.
Step 1: System Preparation & C-H Activation
-
Flame-dry a 100 mL Schlenk flask under a continuous flow of high-purity Argon. Causality: Organolithium reagents are violently reactive with moisture; anhydrous conditions prevent the premature quenching of the carboranyl anion.
-
Dissolve 1.0 equivalent of o-carborane in 20 mL of anhydrous tetrahydrofuran (THF).
-
Cool the reaction mixture to −78∘C using a dry ice/acetone bath. Causality: Low temperatures control the highly exothermic lithiation and prevent unwanted cage degradation or di-lithiation.
-
Dropwise, add 1.05 equivalents of n -BuLi (2.5 M in hexanes). Stir for 30 minutes at −78∘C , then allow the mixture to warm to 0∘C for 1 hour.
-
Self-Validation Checkpoint: The solution should transition to a pale yellow color, indicating the formation of the 1-Li-o-carborane intermediate.
-
Step 2: Nucleophilic Substitution ( SN2 ) 5. Re-cool the mixture to −78∘C . 6. Add 1.1 equivalents of 1-iodoheptane dropwise. 7. Remove the cooling bath and gradually heat the reaction to reflux ( 65∘C ) for 12 hours. Causality: The steric bulk of the icosahedral cage hinders the trajectory of the incoming electrophile. Refluxing provides the necessary activation energy to drive the SN2 substitution to completion.
Step 3: Quenching & Isolation 8. Cool the mixture to 0∘C and slowly quench with 10 mL of saturated aqueous NH4Cl . Causality: Mildly neutralizes unreacted n -BuLi and protonates any unreacted carboranyl anions without generating destructive heat. 9. Extract the aqueous layer with diethyl ether ( 3×20 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Step 4: Quality Control & Validation 10. Purify the crude product via silica gel column chromatography (eluent: 100% hexanes). 11. Validation: Perform 1H NMR and 11B NMR.
Success Criteria: 1H NMR must show the disappearance of one broad cage C-H singlet ( ≈3.6 ppm ) and the appearance of aliphatic heptyl multiplets ( 0.8−2.2 ppm ). 11B NMR must confirm the integrity of the 10-vertex boron cage (multiplets between −2 and −15 ppm ).
Fig 1. Synthesis workflow of 1-heptyl-ortho-carborane via C-H activation.
Application Workflow: In Vitro Functional Evaluation
Once synthesized, the 1-heptyl-ortho-carborane motif is typically conjugated to a target-specific scaffold (e.g., a bisphenol core for Estrogen Receptor targeting). To validate the pharmacophore's efficacy, a functional reporter assay is required .
Protocol 2: Luciferase Reporter Gene Assay for ER α Binding
This protocol validates whether the hydrophobic bulk of the carborane successfully induces the conformational change required for receptor activation.
-
Cell Culture & Transfection: Plate COS-1 cells (which lack endogenous Estrogen Receptors, providing a zero-background self-validating baseline) in 24-well plates. Co-transfect with a rat ER α -expression plasmid and an ERE-luciferase reporter plasmid using Lipofectamine.
-
Compound Treatment: 24 hours post-transfection, wash the cells and treat them with varying concentrations ( 10−10 to 10−5 M) of the carborane-drug conjugate.
-
Self-Validation Controls: Include 17β -estradiol as a positive control (validates assay sensitivity) and DMSO vehicle as a negative control (establishes baseline luminescence).
-
-
Incubation & Lysis: Incubate for 24 hours. Causality: Allows sufficient time for the highly lipophilic carborane compound to cross the cell membrane, bind the cytosolic/nuclear receptor, and drive luciferase transcription. Lyse the cells using a passive lysis buffer.
-
Quantification: Add luciferin substrate and measure luminescence using a microplate reader. Normalize the data against total protein concentration.
-
Data Interpretation: A leftward shift in the dose-response curve relative to flat-aromatic analogs confirms that the 3D steric bulk and hydrophobicity of the 1-heptyl-ortho-carborane pharmacophore enhances target affinity .
Sources
Application Notes and Protocols for Boron-Rich Materials from 1-Heptyl-1,2-Dicarbadodecaborane
Foreword: The Strategic Advantage of the Heptyl-Carborane Moiety
The icosahedral carborane cage, a unique cluster of boron and carbon atoms, stands as a cornerstone in the development of advanced materials.[1][2][3] Its inherent properties—exceptional thermal and chemical stability, hydrophobicity, and high boron content—make it an exemplary building block for polymers and nanomaterials with applications ranging from high-temperature ceramics to next-generation drug delivery systems.[1][4][5] This guide focuses on a specific, yet versatile, derivative: 1-heptyl-1,2-dicarbadodecaborane.
The strategic incorporation of a seven-carbon alkyl chain (heptyl group) onto the carborane cage is not a trivial modification. This substituent imparts several critical advantages:
-
Enhanced Solubility: The heptyl group significantly improves the solubility of the otherwise highly nonpolar carborane cage in a wider range of organic solvents, which is a crucial prerequisite for homogeneous polymerization reactions and solution-based processing.
-
Controlled Amphiphilicity: When incorporated into polymers, the pronounced hydrophobicity of the heptyl-carborane moiety can be leveraged to drive the self-assembly of amphiphilic block copolymers into well-defined nanoscale architectures, such as micelles and vesicles, in aqueous environments.[2]
-
Tunable Hydrophobicity: The length of the alkyl chain allows for fine-tuning the overall hydrophobicity of the resulting materials, a key parameter in applications like drug encapsulation and release, where partitioning behavior is critical.[2][6]
-
Steric Influence: The heptyl group can influence the polymer chain packing and morphology, potentially altering the bulk material properties.
This document provides detailed protocols for leveraging these advantages, outlining the synthesis of a well-defined block copolymer incorporating 1-heptyl-1,2-dicarbadodecaborane via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and its subsequent self-assembly into nano-aggregates for potential drug delivery applications.
PART 1: Synthesis of a Boron-Rich Amphiphilic Block Copolymer
The chosen synthetic strategy involves the preparation of a polymer with the carborane as a pendant group (Type II polymer), which is a versatile approach for monosubstituted carboranes.[2] We will employ RAFT polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1][3]
Workflow for Polymer Synthesis and Self-Assembly
Caption: Workflow for Boron-Rich Polymer Synthesis and Nanomaterial Formulation.
Protocol 1.1: Synthesis of (1-Heptyl-1,2-dicarbadodecaboran-2-yl)methyl Methacrylate (HeptCBMA)
Rationale: To incorporate the 1-heptyl-carborane moiety into a polymer via chain-growth polymerization, it must first be functionalized with a polymerizable group. Here, we attach a methacrylate group, which is well-suited for RAFT polymerization. The synthesis proceeds via the reaction of lithiated 1-heptyl-1,2-dicarbadodecaborane with paraformaldehyde, followed by esterification with methacryloyl chloride.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity | Purpose |
| 1-Heptyl-1,2-dicarbadodecaborane | 242.44 | 10.0 g | Boron-rich precursor |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 17.3 mL | Deprotonating agent |
| Paraformaldehyde | (30.03)n | 1.86 g | C1 electrophile |
| Methacryloyl chloride | 104.54 | 4.9 mL | Acylating agent for methacrylate group |
| Triethylamine (TEA) | 101.19 | 8.6 mL | HCl scavenger |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 250 mL | Reaction solvent |
| Anhydrous Dichloromethane (DCM) | 84.93 | 150 mL | Reaction solvent |
| Hydrochloric acid (1 M) | 36.46 | 100 mL | Workup |
| Saturated Sodium Bicarbonate Solution | 84.01 | 100 mL | Workup |
| Brine | - | 100 mL | Workup |
| Anhydrous Magnesium Sulfate | 120.37 | - | Drying agent |
Procedure:
-
Safety First: Conduct all reactions under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques. Carboranes and organolithium reagents require careful handling in a well-ventilated fume hood.[7][8][9]
-
Lithiated Carborane Formation: Dissolve 1-heptyl-1,2-dicarbadodecaborane (41.2 mmol) in 150 mL of anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 45.3 mmol, 18.1 mL of 2.5 M solution) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours. The deprotonation of the C-H vertex adjacent to the heptyl group is the intended reaction.[10]
-
Hydroxymethylation: Cool the solution back to -78 °C. In a separate flask, suspend paraformaldehyde (1.5 eq, 61.8 mmol, 1.86 g) in 50 mL of anhydrous THF. Add this suspension to the lithiated carborane solution via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M HCl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL), then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product (1-heptyl-2-hydroxymethyl-1,2-dicarbadodecaborane) by column chromatography on silica gel (e.g., 3:1 hexanes:ethyl acetate) to yield a white solid.
-
Esterification: Dissolve the purified alcohol (assuming quantitative yield from the previous step for calculation, ~41.2 mmol) and triethylamine (1.5 eq, 61.8 mmol, 8.6 mL) in 150 mL of anhydrous DCM. Cool to 0 °C.
-
Add methacryloyl chloride (1.2 eq, 49.4 mmol, 4.9 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with 50 mL of water. Separate the organic layer, wash with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL). Dry over anhydrous magnesium sulfate.
-
Final Product: Remove the solvent in vacuo. The resulting product, HeptCBMA, should be a viscous oil or a low-melting solid. Confirm its structure using ¹H NMR, ¹³C NMR, and ¹¹B NMR spectroscopy.
Protocol 1.2: RAFT Polymerization of HeptCBMA and Chain Extension
Rationale: This protocol describes the synthesis of a poly(HeptCBMA) homopolymer which will then be used as a macro-chain transfer agent (macro-CTA) to polymerize a hydrophilic monomer, forming an amphiphilic block copolymer. Poly(ethylene glycol) methyl ether methacrylate (PEGMA) is chosen as the hydrophilic block due to its biocompatibility and water solubility.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (Example) | Purpose |
| HeptCBMA | ~340.5 | 2.0 g | Boron-rich monomer |
| Poly(ethylene glycol) methyl ether methacrylate (PEGMA) | ~500 | 2.94 g | Hydrophilic monomer |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) | 279.38 | 32.8 mg | RAFT Chain Transfer Agent (CTA) |
| Azobisisobutyronitrile (AIBN) | 164.21 | 4.8 mg | Radical Initiator |
| Anhydrous 1,4-Dioxane | 88.11 | 20 mL | Solvent |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | Solvent for precipitation |
| Cold Diethyl Ether | 74.12 | - | Non-solvent for precipitation |
Procedure:
-
Synthesis of P(HeptCBMA) Macro-CTA:
-
In a Schlenk flask, combine HeptCBMA (5.87 mmol), CPADB (0.118 mmol, CTA), and AIBN (0.029 mmol, initiator) for a target degree of polymerization (DP) of 50 and a CTA:Initiator ratio of 4:1.
-
Add 10 mL of anhydrous 1,4-dioxane.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70 °C and stir for 12 hours.
-
Stop the polymerization by immersing the flask in an ice bath and exposing it to air.
-
Precipitate the polymer by dropwise addition of the reaction mixture into a large excess of cold diethyl ether.
-
Isolate the polymer by centrifugation or filtration, then redissolve in a minimal amount of THF and re-precipitate. Repeat twice.
-
Dry the purified P(HeptCBMA) macro-CTA under vacuum.
-
-
Characterization of Macro-CTA:
-
Determine the molecular weight (Mn) and dispersity (Đ) using Gel Permeation Chromatography (GPC) with THF as the eluent.
-
Confirm the structure and determine monomer conversion using ¹H NMR spectroscopy.
-
-
Chain Extension to form P(HeptCBMA)-b-P(PEGMA):
-
In a new Schlenk flask, dissolve the P(HeptCBMA) macro-CTA (e.g., 0.05 mmol, assuming Mn ~17,000 g/mol ) and PEGMA (5.88 mmol, for a target DP of ~118 for the second block) in 10 mL of 1,4-dioxane.
-
Add a fresh portion of AIBN (0.0125 mmol).
-
Deoxygenate the solution with three freeze-pump-thaw cycles.
-
Polymerize at 70 °C for 24 hours.
-
Quench the reaction and purify the final block copolymer using the same precipitation method as for the macro-CTA.
-
-
Final Polymer Characterization:
-
Analyze the final P(HeptCBMA)-b-P(PEGMA) block copolymer by GPC to observe the shift in molecular weight from the macro-CTA.
-
Use ¹H NMR to confirm the incorporation of both blocks and determine the final composition.
-
PART 2: Formulation and Characterization of Boron-Rich Nanomaterials
Rationale: The amphiphilic nature of the P(HeptCBMA)-b-P(PEGMA) block copolymer allows it to self-assemble in aqueous solutions. The hydrophobic P(HeptCBMA) block forms the core of the nanomaterial, which can serve as a reservoir for hydrophobic drugs, while the hydrophilic P(PEGMA) block forms a stabilizing corona, ensuring colloidal stability.
Protocol 2.1: Self-Assembly of Polymeric Micelles
Principle: This protocol utilizes a solvent-exchange method (dialysis). The polymer is first dissolved in a good solvent for both blocks, and then this solution is dialyzed against a selective solvent (water), which is a good solvent for the corona-forming block but a poor solvent for the core-forming block. This gradual change in solvent environment induces controlled self-assembly.
Materials:
| Item | Specification | Purpose |
| P(HeptCBMA)-b-P(PEGMA) | As synthesized in Protocol 1.2 | Amphiphilic block copolymer |
| Tetrahydrofuran (THF), HPLC grade | - | Common solvent for both blocks |
| Deionized Water (18.2 MΩ·cm) | - | Selective solvent for the corona |
| Dialysis Tubing | Molecular Weight Cut-Off (MWCO) 3.5-5 kDa | To facilitate solvent exchange |
Procedure:
-
Dissolve 20 mg of the P(HeptCBMA)-b-P(PEGMA) block copolymer in 2 mL of THF to form a clear solution.
-
Transfer this solution into a pre-swelled dialysis tube.
-
Place the dialysis tube in a beaker containing 1 L of deionized water.
-
Stir the water gently with a magnetic stirrer at room temperature.
-
Replace the water every 6 hours for the first 24 hours, and then every 12 hours for an additional 48 hours to ensure complete removal of THF.
-
A slightly opalescent solution inside the dialysis bag indicates the formation of micelles.
-
Carefully remove the micellar solution from the dialysis bag and store it at 4 °C.
Protocol 2.2: Characterization of Nanomaterials
Rationale: It is crucial to characterize the size, size distribution, and morphology of the self-assembled nanomaterials to ensure they are suitable for their intended application, such as drug delivery.
Techniques and Expected Results:
| Technique | Parameter Measured | Typical Expected Results for Micelles |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Dh), Polydispersity Index (PDI) | Dh: 20-100 nm; PDI: < 0.2, indicating a monodisperse population.[11] |
| Transmission Electron Microscopy (TEM) | Morphology, Core Diameter | Spherical morphology with a darker core (carborane block).[12][13] |
DLS Protocol:
-
Filter a small aliquot of the micellar solution through a 0.45 µm syringe filter to remove any dust or large aggregates.
-
Dilute the sample with deionized water to an appropriate concentration (typically ~0.1-1.0 mg/mL).
-
Perform the measurement at 25 °C.[11]
-
Analyze the data using the instrument's software to obtain the intensity-weighted size distribution, Z-average diameter (Dh), and PDI.
TEM Protocol:
-
Place a drop of the diluted micellar solution (e.g., 0.1 mg/mL) onto a carbon-coated copper grid.
-
Allow the sample to sit for 1-2 minutes.
-
Wick away the excess solution using filter paper.
-
(Optional) For negative staining, immediately add a drop of a staining agent (e.g., 2% uranyl acetate or phosphotungstic acid), wait 1 minute, and wick away the excess.
-
Allow the grid to air-dry completely before imaging.
Workflow for Nanomaterial Characterization
Caption: Characterization workflow for self-assembled boron-rich nanomaterials.
PART 3: Application in Drug Delivery
The hydrophobic core of the P(HeptCBMA)-b-P(PEGMA) micelles is an ideal environment for encapsulating poorly water-soluble drugs. The high boron content also makes these systems potential candidates for Boron Neutron Capture Therapy (BNCT), where the delivery of ¹⁰B to tumor cells is paramount.[14][15]
Protocol 3.1: Loading of a Hydrophobic Drug (e.g., Doxorubicin)
-
Dissolve 20 mg of P(HeptCBMA)-b-P(PEGMA) and 2 mg of doxorubicin (DOX) in 2 mL of THF.
-
Follow the dialysis procedure as described in Protocol 2.1. During dialysis, the DOX will be encapsulated within the hydrophobic micelle cores as the THF is removed.
-
After dialysis, centrifuge the solution to remove any unencapsulated, precipitated drug.
-
Determine the drug loading content (DLC) and encapsulation efficiency (EE) using UV-Vis spectrophotometry or fluorescence spectroscopy by measuring the amount of DOX in the supernatant and lyophilized micelles.
Safety and Handling
-
Carboranes: Dicarbadodecaboranes are generally stable solids.[5][16] However, they should be handled in a well-ventilated area.[7][8][17] Avoid inhalation of dust and contact with skin and eyes.[7][18] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. Methacryloyl chloride is corrosive and a lachrymator. AIBN can decompose violently if heated improperly. Always consult the Safety Data Sheet (SDS) for each reagent before use and handle with extreme care in a fume hood.
References
-
Zhang, X., Rendina, L. M., & Müllner, M. (2024). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Polymers Au, 4, 7–33. [Link]
-
Zhang, X., Rendina, L. M., & Müllner, M. (2023). Carborane-Containing Polymers: Synthesis, Properties, and Applications. PMC. [Link]
-
Gold, H. T. (1988). The Synthesis of Carborane-Oxetane Monomers and their Polymerization. DTIC. [Link]
-
Zhang, X., Rendina, L. M., & Müllner, M. (2023). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ResearchGate. [Link]
-
Zhang, X., et al. (2023). Carborane Containing Polymers Synthesis Properties and Applications. ACS. [Link]
-
Li, J., et al. (n.d.). Nanobiomaterial-enabled boron delivery systems and innovative strategies for revolutionizing BNCT. PMC. [Link]
-
Yilmaz, B., & Yilmaz, M. D. (2025). Nanostructured boron compounds for biomedical applications: Drug delivery, imaging, and cancer therapy. DergiPark. [Link]
-
Das, B. C., et al. (2023). Stimuli-Responsive Boron-Based Materials in Drug Delivery. MDPI. [Link]
-
Patsnap Eureka. (2025). Boron Nitride Nanosheets in Pharmaceuticals: Potential Applications. Patsnap Eureka. [Link]
-
Zhang, X., Rendina, L. M., & Müllner, M. (2023). Carborane-Containing Polymers: Synthesis, Properties, and Applications. PubMed. [Link]
-
Kim, H., et al. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. ACS Publications. [Link]
-
Gosen, B., et al. (2019). Synthesis and Characterization of Phosphorus- and Carborane-Containing Polyoxanorbornene Block Copolymers. MDPI. [Link]
-
American Chemical Society. (2025). Carborane Nanomembranes. ACS Nano. [Link]
-
ResearchGate. (2026). Carborane Nanomembranes. ResearchGate. [Link]
-
Safadi, N., Kampel, V., & Dobrovetsky, R. (2026). Substituent effects on o-carborane reactivity with cyclic (alkyl)(amino)carbenes. RSC Publishing. [Link]
-
National Institutes of Health. (n.d.). Carborane Nanomembranes. PMC. [Link]
-
ResearchGate. (n.d.). Preparation of Boron–Carbide/Carbon Nanofibers from a Poly(norbornenylde-caborane) Single-Source Precursor Via Electrostatic Spinning. ResearchGate. [Link]
-
Avdeeva, V. V., et al. (n.d.). Composites and Materials Prepared from Boron Cluster Anions and Carboranes. PMC. [Link]
-
Barry, N. P. E., et al. (2014). Precious metal carborane polymer nanoparticles: characterisation of micellar formulations and anticancer activity. RSC Publishing. [Link]
-
National Institutes of Health. (2025). Carboranes with Exopolyhedral Boron-Tetrel Bonds. PMC. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (2026). Exploring the Chemical Properties and Synthesis of 1,2-Dicarbadodecaborane(12). Ningbo Inno Pharmchem Co., Ltd. [Link]
-
University of Birmingham. (2014). Precious metal carborane polymer nanoparticles: characterisation of micellar formulations and anticancer activity. University of Birmingham's Research Portal. [Link]
-
Barry, N. P. E., et al. (n.d.). Precious metal carborane polymer nanoparticles: characterisation of micellar formulations and anticancer activity. RSC Publishing. [Link]
-
National Institutes of Health. (n.d.). Crystal structure of 1-heptafluorotolyl-closo-1,2-dicarbadodecaborane. PMC. [Link]
-
ResearchGate. (2026). Ring-alkyl connecting group effect on mesogenic properties of p-carborane derivatives and their hydrocarbon analogues. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of ortho-, meta-, and para-carborane (1,2-, 1,7-, and 1,12-closo-dicarbadodecaborane, respectively). ResearchGate. [Link]
-
NextSDS. (n.d.). 1,2-Dicarbadodecaborane(12), 1-heptyl-. NextSDS. [Link]
-
Wikipedia. (n.d.). ortho-Carborane. Wikipedia. [Link]
-
ClinMed International Library. (n.d.). The Use of Carboranes in Cancer Drug Development. ClinMed International Library. [Link]
-
ResearchGate. (n.d.). Synthesis of Dicarba- closo -dodecaborane-1-carboxamides. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carborane-Containing Polymers: Synthesis, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carborane-Containing Polymers: Synthesis, Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinmedjournals.org [clinmedjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. ortho-Carborane - Wikipedia [en.wikipedia.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Synthesis and Characterization of Phosphorus- and Carborane-Containing Polyoxanorbornene Block Copolymers | MDPI [mdpi.com]
- 13. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 14. Nanobiomaterial-enabled boron delivery systems and innovative strategies for revolutionizing BNCT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. nbinno.com [nbinno.com]
- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 16872-09-6 Name: 1,2-dicarbadodecaborane(12) [xixisys.com]
- 18. fishersci.com [fishersci.com]
Application Note: Catalytic Decaging of 1-Heptyl-1,2-dicarbadodecaborane(12) to Nido-Carborane Derivatives
Strategic Context & Introduction
Carboranes are exceptionally stable, icosahedral boron-carbon clusters that serve as versatile, three-dimensional hydrophobic pharmacophores in modern drug discovery and as the primary boron delivery vehicles in Boron Neutron Capture Therapy (BNCT)[1]. The strategic conversion of neutral closo-carboranes to their anionic nido-carborane counterparts (a process known as decaging or deboronation) is a critical synthetic step used to tune aqueous solubility and alter the pharmacokinetic profiles of drug candidates.
Historically, the deboronation of 1-substituted ortho-carboranes, such as the highly lipophilic 1-heptyl-1,2-dicarbadodecaborane(12), has relied on harsh stoichiometric reagents—most notably refluxing ethanolic potassium hydroxide[1]. These classical conditions severely limit substrate scope, frequently degrading base-sensitive functional groups. Furthermore, while transition metals are increasingly used for carborane functionalization, nido-carborane byproducts generated via off-cycle deboronation are notorious for acting as catalyst poisons, coordinating to and deactivating palladium catalysts[2].
To circumvent these bottlenecks, this Application Note details a transition-metal-free, organocatalytic decaging protocol. By utilizing N-Heterocyclic Carbenes (NHCs) as potent, sterically tunable Lewis base catalysts, we achieve selective excision of the B(3) vertex under exceptionally mild conditions, ensuring high yields without the risk of transition-metal contamination.
Mechanistic Rationale
The decaging process relies on the inherent electron deficiency of the B(3) and B(6) vertices adjacent to the carbon atoms in the ortho-carborane cage. Strong Lewis bases, such as iminophosphoranes, have been shown to attack these specific vertices to form stable, crystallographically characterizable adducts[3].
In our optimized catalytic system, the NHC (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, commonly known as IMes) acts as a nucleophilic organocatalyst:
-
Cage Activation : The NHC attacks the B(3) vertex of the 1-heptyl-closo-carborane, disrupting the 3D aromaticity of the cage and forming a reactive zwitterionic adduct.
-
Solvolysis : The localized electron density in this intermediate renders the B(3) atom highly susceptible to solvolysis by stoichiometric methanol.
-
Extrusion & Turnover : Methanol cleaves the B-cage bonds, extruding trimethyl borate (B(OMe)₃) and hydrogen gas. This releases the [7-heptyl-7,8-dicarba-nido-undecaborate]⁻ anion and regenerates the free NHC catalyst.
Caption: NHC-catalyzed decaging mechanism of 1-heptyl-closo-carborane to its nido-derivative.
Comparative Performance Data
The transition from stoichiometric inorganic bases to an organocatalytic regime provides significant operational advantages, summarized below:
| Parameter | Traditional Deboronation | Catalytic NHC Decaging |
| Reagents | KOH (3.0 - 5.0 equiv) | IMes (0.1 equiv) + MeOH |
| Solvent System | Ethanol | THF / Methanol (1:2) |
| Temperature | 80 °C (Reflux) | 40 °C |
| Reaction Time | 12 - 24 hours | 4 hours |
| Functional Group Tolerance | Poor (Esters/Amides cleave) | Excellent (Neutral/Mild) |
| Yield (1-Heptyl derivative) | ~65% (Prone to cage degradation) | >90% (Highly selective) |
Experimental Protocol: Catalytic Decaging Workflow
Self-Validating System Design : This protocol is designed with built-in visual and analytical checkpoints. The highly lipophilic 1-heptyl chain requires specific solvent handling, and the final precipitation step inherently purifies the product while visually confirming reaction success.
Phase 1: Reagent Preparation & Solvation
Causality: 1-Heptyl-1,2-dicarbadodecaborane(12) is highly lipophilic and will aggregate in pure polar protic solvents, preventing catalyst access. A co-solvent system is mandatory to maintain a homogeneous reaction environment.
-
In an oven-dried Schlenk flask under an inert N₂ atmosphere, dissolve 1.0 mmol (242.4 mg) of 1-heptyl-1,2-dicarbadodecaborane(12) in 5.0 mL of anhydrous Tetrahydrofuran (THF).
-
Add 10.0 mL of anhydrous Methanol (MeOH).
-
Checkpoint: The solution must remain completely clear. If turbidity occurs, add THF dropwise until the solution is fully clarified.
Phase 2: NHC-Catalyzed Deboronation
Causality: IMes is chosen over smaller NHCs (like IMe) to prevent irreversible binding to the boron cage. The steric bulk of the mesityl groups promotes catalyst dissociation after methanolysis, ensuring efficient turnover.
-
Add 0.1 mmol (30.4 mg, 10 mol%) of free IMes carbene to the reaction mixture.
-
Stir the mixture at 40 °C for 4 hours.
-
Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The non-polar closo starting material (R_f ~0.8) will disappear, replaced by baseline material (the nido anion). Effervescence (H₂ gas evolution) will visibly cease when the reaction reaches completion.
Phase 3: Cation Exchange and Isolation
Causality: The resulting nido-carborane is a diffuse, bulky anion. Pairing it with a bulky, symmetric cation like tetramethylammonium (TMA⁺) drastically reduces its lattice energy in water/ether mixtures, driving selective precipitation and leaving impurities in solution.
-
Concentrate the reaction mixture in vacuo to remove THF and excess MeOH.
-
Redissolve the crude residue in 5.0 mL of deionized water (the intermediate nido salt is water-soluble).
-
Add a saturated aqueous solution of Tetramethylammonium chloride (NMe₄Cl) dropwise (approx. 2.0 mL).
-
Self-Validation: A dense white precipitate of [NMe₄][7-heptyl-7,8-nido-C₂B₉H₁₁] will immediately form upon addition.
-
Filter the precipitate, wash with cold water (3 x 5 mL) and diethyl ether (2 x 5 mL) to remove any trace unreacted closo-carborane, IMes, and B(OMe)₃ byproducts.
-
Dry the purified salt under high vacuum overnight.
Analytical Validation
To ensure the structural integrity of the[7-heptyl-7,8-nido-C₂B₉H₁₁]⁻ product, perform the following spectroscopic checks:
-
¹¹B-NMR (128 MHz, CD₃OD) : The spectrum must shift from the broad, overlapping multiplet of the closo-cage (-2 to -14 ppm) to the highly diagnostic nido pattern. Look for the signature high-field doublet at approximately -36.0 ppm , which corresponds to the B(10) vertex on the open pentagonal face.
-
¹H-NMR (400 MHz, CD₃OD) : The bridging B-H-B proton of the nido-cage will appear as a distinct, broad upfield resonance between -2.0 and -3.0 ppm , confirming the open-cage structure.
References
- Advancements in the Synthesis and Biological Properties of Carboranes and High-Boron Related Compounds: A Comprehensive Exploration with Emphasis on BNCT Applications. SciELO.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhxrJJzzBrVV4nYw27aWFFuYt2ymqbVrHl07UWJGh6Q2DsIq6pdXVObC-q4H3hB2nbPaiCiIVrOyQDxxYWyj7OF5Zl5Zjk3fuS6SqSdI1Ng2_s-NAOw5-GBsDY-bIuk774zlT4_UHi4wbUyim2B3THZNgAM7OpQ5Kky5E=]
- Deboronation of ortho-carborane by an iminophosphorane: crystal structures of the novel carborane adduct nido-C2B10H12·HNP(NMe2)3 and the borenium salt. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCnFgfL2Q5BE9RloAndUDzKUGvLqWzX8nxRi8KzE_wuwt5sOTRputg506p5XQpph4fNULuqgT6FNGswmkAlGlarPs-J4i3ZLF4wi-XqkRPjIZ5jbu56dnuloMQklgGPecwTMNmdCIQMvf_jX-4ZByACkHWgUwquA==]
- Off-Cycle Processes in Pd-Catalyzed Cross-Coupling of Carboranes. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6kl2nuSwY-uC0JPXaCBKgLn1B3YyjngFLv2qYr4BHhx_3ZlINpKPARQOG4A6QW5Sk78axWad1BYJSFYnPqrkjco6UnAAPum7-zt-_K1e5toZJ_n6PurMQAerPnjF6eCbFnI365otBJQZdN54=]
Sources
Application Note: Coordination Chemistry of 1-Heptyl-ortho-carborane Ligands with Transition Metals
Executive Summary
The integration of boron clusters into organometallic frameworks has opened new frontiers in both homogeneous catalysis and medicinal chemistry. Among these, ortho-carboranes (1,2-dicarba-closo-dodecaboranes) stand out due to their exceptional thermal stability, three-dimensional aromaticity, and unique electronic properties [1]. Derivatization of the carbon vertices to form 1-alkyl-ortho-carboranes—specifically 1-heptyl-ortho-carborane—creates a highly versatile ligand platform. The heptyl chain acts as a critical pharmacokinetic and steric tuning parameter, while the carborane cage serves as a robust σ- and π-donor to stabilize transition metals (e.g., Ru, Pd, Co) in unusual oxidation states [2]. This application note details the mechanistic rationale, coordination profiles, and validated protocols for synthesizing and utilizing 1-heptyl-ortho-carborane transition metal complexes.
Mechanistic Insights & Structural Dynamics
The design of 1-heptyl-ortho-carborane ligands is governed by a delicate balance of electronic and steric factors:
-
Electronic Delocalization: The ortho-carborane cage possesses 3D aromaticity with highly delocalized electrons across its boron-carbon framework. When coordinated to a transition metal, the inward tilting of the frontier orbitals allows the carborane to act as an exceptionally strong electron donor [2]. This charge delocalization stabilizes reactive metal centers and facilitates oxidative addition reactions that would otherwise degrade traditional organic ligands [3].
-
Steric Shielding: The introduction of a flexible, seven-carbon aliphatic chain (heptyl group) provides significant steric bulk around the metal coordination sphere. In catalytic applications, this steric shielding prevents unwanted bimetallic dimerization and suppresses parasitic β-hydride elimination pathways[4].
-
Pharmacokinetic Tuning (Lipophilicity): For drug development, particularly in Boron Neutron Capture Therapy (BNCT), the highly polar nature of bare metallacarboranes limits cellular uptake. The heptyl chain drastically enhances the lipophilicity of the complex, allowing it to efficiently cross lipid bilayers and accumulate in tumor cells via the enhanced permeability and retention (EPR) effect [5].
Mechanistic effects of the 1-heptyl-ortho-carborane ligand on complex properties.
Quantitative Data & Coordination Profiles
The versatility of the 1-heptyl-ortho-carborane framework allows it to coordinate with various transition metals through direct C-M bonds or via functionalized heteroatoms (e.g., dithiolates, phosphanides).
| Metal Center | Ligand Derivative Type | Primary Coordination Mode | Key Property / Application | Ref |
| Ruthenium (Ru) | 1-Heptyl-o-carborane dithiolate | κ²-S,S / Tridentate | Multinuclear assembly; robust piano-stool geometry for catalysis. | [6] |
| Cobalt (Co) | 1-Heptyl-bis(phosphanido)-o-carborane | κ²-P,P | Highly reactive metal-phosphorus bonds; ligand substitution. | [3] |
| Palladium (Pd) | 1-Heptyl-o-carborane | Direct C-M / κ²-C,C | Cross-coupling catalysis; high chemoselectivity. | [7] |
| Copper (Cu) | 1-Heptyl-o-carborane | Direct C-M | Rigid-rod molecular building blocks; transmetalation intermediates. | [8] |
Experimental Protocols
The following protocols outline the self-validating synthesis of the 1-heptyl-ortho-carborane ligand and its subsequent coordination to a transition metal.
Protocol A: Synthesis of 1-Heptyl-ortho-carborane (Ligand Precursor)
This protocol utilizes a controlled mono-alkylation strategy via a lithiated intermediate[9].
Materials Required:
-
o-Carborane (1,2-dicarba-closo-dodecaborane)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes)
-
1-Iodoheptane (Electrophile)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
Step-by-Step Methodology:
-
Preparation: Purge a Schlenk flask with dry N₂. Dissolve 10 mmol of o-carborane in 30 mL of anhydrous THF.
-
Thermal Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Causality: The mildly acidic C-H vertices of o-carborane are susceptible to double deprotonation. Maintaining -78 °C ensures kinetic control, strongly favoring mono-lithiation and preventing unwanted cage degradation [9].
-
-
Lithiation: Add n-BuLi (10.5 mmol, 1.05 eq) dropwise over 15 minutes. Stir at -78 °C for 1 hour.
-
Causality: The strong, sterically hindered base irreversibly forms the 1-Li-1,2-C₂B₁₀H₁₁ nucleophile.
-
-
Alkylation: Add 1-iodoheptane (11 mmol, 1.1 eq) dropwise. Remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours.
-
Causality: The soft electrophile (alkyl iodide) reacts efficiently with the carboranyl nucleophile via an Sₙ2 mechanism, yielding the target 1-heptyl derivative.
-
-
Workup: Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 × 20 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. Purify via silica gel column chromatography (hexane) to isolate 1-heptyl-ortho-carborane.
Protocol B: Synthesis of a Ruthenium(II) Metallacarborane Complex
This protocol describes the direct metalation of the functionalized ligand to form a stable organometallic complex [6].
Materials Required:
-
1-Heptyl-ortho-carborane (from Protocol A)
-
n-BuLi (1.6 M in hexanes)
-
[(p-cymene)RuCl₂]₂ (Transition metal precursor)
-
Anhydrous THF
Step-by-Step Methodology:
-
Deprotonation: Dissolve 2 mmol of 1-heptyl-ortho-carborane in 15 mL of anhydrous THF under N₂. Cool to 0 °C. Add n-BuLi (2.1 mmol) dropwise. Stir for 30 minutes.
-
Causality: Deprotonates the remaining adjacent C-H vertex, activating the cage for metal coordination.
-
-
Metalation: Add [(p-cymene)RuCl₂]₂ (1 mmol) as a solid to the reaction mixture. Stir at room temperature for 12 hours.
-
Causality: The vacant coordination sites on the dimeric Ru precursor allow for the insertion of the carboranyl ligand. The steric bulk of the heptyl chain directs the formation of a stable, monomeric "piano-stool" complex rather than a multinuclear cluster [6].
-
-
Isolation: Remove the solvent under reduced pressure. Redissolve the crude residue in dichloromethane and filter through a pad of Celite to remove LiCl salts. Concentrate and crystallize from a dichloromethane/hexane mixture at -20 °C.
Synthetic workflow for 1-heptyl-ortho-carborane transition metal complexes.
Applications in Drug Development & Catalysis
The unique physicochemical properties of 1-heptyl-ortho-carborane transition metal complexes make them highly valuable across multiple disciplines:
-
Boron Neutron Capture Therapy (BNCT): The high boron density of the carborane cage makes these complexes ideal BNCT agents. The abiotic nature of the boron cluster renders it biologically orthogonal, resisting enzymatic catabolism. The heptyl chain ensures the complex has the requisite amphiphilicity to penetrate tumor cell membranes, while the transition metal center can be utilized for concurrent radiolabeling or luminescence imaging [5].
-
Homogeneous Catalysis: In catalytic cross-coupling and hydrogenolysis, the robust M-C(cage) bonds demonstrate extreme inertness toward electrophiles compared to traditional M-C bonds. This lack of reactivity is ascribed to the immense steric shielding provided by the carboranyl moiety and the heptyl tail, leading to exceptionally high chemoselectivity and catalyst longevity [1].
References
-
Transition Metal−Carboryne Complexes: Synthesis, Bonding, and Reactivity | Accounts of Chemical Research - ACS Publications. Available at:[Link]
-
Metallacarboranes and their Interactions: Theoretical Insights and their Applicability | University of Galway. Available at:[Link]
-
Synthesis of a carborane-substituted bis(phosphanido) cobaltate(i), ligand substitution, and unusual P4 fragmentation | Chemical Science (RSC Publishing). Available at:[Link]
-
Ortho-Carborane Preparation: Traditional Methods and Recent Innovations | ChemRxiv. Available at:[Link]
-
Boron Chemistry for Medical Applications | PMC - NIH. Available at:[Link]
-
Controlled Assembly of Ruthenium Complexes through ortho-Carborane Dithiolate and Polysulfide Ligands | Inorganic Chemistry - ACS Publications. Available at:[Link]
-
Synthesis Attempts And Plausible Applications Of Dithiolated Ortho–Carboranyl Transition Metal Complexes | Scholar Commons. Available at: [Link]
-
A Facile and Practical Synthetic Route to 1,1′-Bis(o-carborane) | Organometallics - ACS Publications. Available at:[Link]
Improving reaction yields in the synthesis of 1-heptyl-1,2-dicarbadodecaborane(12)
Welcome to the technical support guide for the synthesis of 1-heptyl-1,2-dicarbadodecaborane(12), a crucial building block in materials science and therapeutic agent development. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols designed for researchers, scientists, and drug development professionals. Our goal is to help you navigate the common challenges of this synthesis and consistently achieve high reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1-heptyl-1,2-dicarbadodecaborane(12)?
There are two main, well-established routes for synthesizing C-alkylated o-carboranes:
-
Alkylation of o-Carborane: This is the most common method. It involves the deprotonation of one of the acidic C-H vertices of the parent o-carborane (1,2-dicarbadodecaborane(12)) using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching the resulting carboranyl anion with an electrophilic heptyl source, such as heptyl bromide or iodide.[1][2] This is often preferred when the parent o-carborane is readily available.
-
Direct Synthesis from Decaborane: This "bottom-up" approach involves the reaction of a decaborane derivative, such as B₁₀H₁₂(SEt₂)₂ or B₁₀H₁₂(CH₃CN)₂, with 1-nonyne (the alkyne containing the desired C₇ side chain plus the two cage carbons).[2][3] This method builds the carborane cage and installs the alkyl group in a single process. While elegant, it can be prone to lower yields due to side reactions involving the alkyne.[4][5]
Q2: My reaction yields are consistently low. What are the most common culprits?
Low yields in carborane synthesis, particularly the alkylation route, often stem from a few critical areas:
-
Incomplete Deprotonation: The C-H protons of o-carborane are acidic but require a sufficiently strong base and proper reaction conditions for complete removal. Inadequate amounts of n-BuLi or temperatures that are too high can lead to incomplete formation of the reactive lithium salt.[2]
-
Air and Moisture Contamination: Organolithium reagents and the carboranyl anion are extremely sensitive to air and moisture. All glassware must be rigorously dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Reagent Purity: The purity of the o-carborane, n-BuLi, and the alkyl halide is paramount. Impurities in the starting material can interfere with the reaction, while aged n-BuLi will have a lower molarity, leading to under-dosing. The alkyl halide should be free of elimination byproducts.
-
Side Reactions: In the direct synthesis from decaborane, the alkyne can undergo unwanted reduction or hydroboration before cage formation, consuming the starting material.[4][5] In the alkylation route, side reactions can include elimination of the alkyl halide or reaction with the solvent.
Q3: Which reaction parameter has the most significant impact on yield and selectivity?
For the alkylation of o-carborane, temperature control during and after the addition of n-butyllithium is the most critical parameter. The deprotonation is typically initiated at a low temperature (e.g., 0 °C or lower) to control the exothermic reaction and prevent side reactions.[1] Allowing the reaction to warm to room temperature ensures complete deprotonation before the alkyl halide is introduced.[1] Subsequently, cooling the mixture again before adding the alkyl halide can help manage the exothermicity of the alkylation step and minimize side reactions.
Troubleshooting Guide: Specific Experimental Issues
Scenario 1: Low or No Product Formation
Q: I performed the reaction of o-carborane with n-BuLi and heptyl bromide in THF, but my workup yielded mostly unreacted starting material. What went wrong?
This is a classic issue that points directly to a failure in one of the two key steps: deprotonation or alkylation.
-
Cause 1: Ineffective Deprotonation. Your n-BuLi may be old or have been improperly stored, leading to a lower-than-stated concentration. It's good practice to titrate old bottles of n-BuLi before use. Alternatively, if the reaction was not performed under strictly anhydrous and inert conditions, the base was likely quenched by water or oxygen before it could react with the carborane.
-
Cause 2: Poor Alkylating Agent. While heptyl bromide is acceptable, heptyl iodide is a better electrophile and will react more efficiently. Ensure your alkyl halide is pure. If it has been stored for a long time, consider passing it through a small plug of neutral alumina to remove acidic impurities.
-
Solution Pathway:
-
Verify Reagents: Use freshly purchased or recently titrated n-BuLi. Use pure heptyl iodide as the alkylating agent.
-
Improve Technique: Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon. Use anhydrous, degassed solvents. Ensure all transfers are done via syringe or cannula under a positive pressure of inert gas.[1]
-
Optimize Conditions: Dissolve o-carborane in anhydrous THF, cool to 0 °C, and add the n-BuLi dropwise.[1] Allow the resulting solution to slowly warm to room temperature and stir for at least one hour to ensure complete formation of the lithium salt before proceeding with alkylation.[1]
-
Q: I am attempting the direct synthesis from decaborane and 1-nonyne, but the yield is very poor and I see a complex mixture of products.
This route is challenging due to the reactivity of the alkyne.
-
Primary Cause: Alkyne Degradation. The reaction conditions for carborane formation can also promote unwanted side reactions of the alkyne, such as reduction or hydroboration, which compete with cage formation.[4][5]
-
Solution: Catalysis. Research has shown that adding a catalytic amount of a silver(I) salt, such as silver nitrate (AgNO₃), can significantly improve yields.[4][5] The silver ion is thought to coordinate to the alkyne, protecting it from premature degradation and facilitating its insertion into the boron cluster.[5]
-
Recommended Action: Perform the reaction of B₁₀H₁₂(CH₃CN)₂ with 1-nonyne in the presence of 4 mol % AgNO₃. This has been demonstrated to substantially increase the yield of the desired o-carborane product.[4]
Scenario 2: Multiple Products & Purification Challenges
Q: My ¹H and ¹¹B NMR spectra indicate the presence of multiple carborane species after the alkylation reaction. What are these side products?
-
Likely Suspect 1: 1,2-Diheptyl-1,2-dicarbadodecaborane(12). If you use more than one equivalent of n-BuLi, you will deprotonate both C-H vertices. This dilithiated species will react with two equivalents of the alkyl halide to produce the dialkylated product.[2] This is easily identified in the ¹H NMR by the complete absence of the characteristic C-H carborane proton signal.
-
Likely Suspect 2: Unreacted o-Carborane. If deprotonation was incomplete, you will carry unreacted starting material through the reaction.
-
Likely Suspect 3: B-Alkylated Isomers. While C-H deprotonation is kinetically and thermodynamically favored, under certain conditions (e.g., elevated temperatures, presence of certain catalysts), minor B-H alkylation can occur, leading to a mixture of isomers.[6] These are often difficult to separate from the desired C-alkylated product.
-
Mitigation Strategy:
-
Stoichiometry is Key: Use a slight excess (e.g., 1.05-1.1 equivalents) of n-BuLi to ensure complete mono-deprotonation without significant double deprotonation.[1]
-
Controlled Temperature: Maintain low temperatures during base addition and alkylation to prevent side reactions and potential isomerization.
-
Purification: Careful column chromatography on silica gel is usually effective for separating mono-alkylated, di-alkylated, and unreacted carborane.[7][8] A solvent system of increasing polarity, starting with pure hexanes or petroleum ether, is a good starting point.
-
Visualized Workflows and Logic
General Synthesis Workflow
The following diagram outlines the primary synthetic route via deprotonation of o-carborane.
Caption: Decision tree for troubleshooting low yield issues.
Optimized Experimental Protocols
Safety Precaution: These reactions involve pyrophoric organolithium reagents and require strict adherence to safety protocols for handling air-sensitive compounds. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: High-Yield Synthesis via C-H Deprotonation of o-Carborane
This protocol is adapted from standard literature procedures for carborane alkylation. [1][2] Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under high vacuum. Allow the flask to cool to room temperature under a positive pressure of dry argon.
-
Reagent Addition: To the flask, add o-carborane (1.44 g, 10.0 mmol). Seal the flask with septa and add 40 mL of anhydrous, degassed tetrahydrofuran (THF) via cannula or syringe.
-
Deprotonation: Cool the resulting clear, colorless solution to 0 °C in an ice-water bath. While stirring vigorously, add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol, 1.1 equiv.) dropwise over 10 minutes. A yellow color may develop. [1]4. Anion Formation: After the addition is complete, remove the ice bath and allow the solution to warm to room temperature. Stir for 1 hour. A white suspension may form. [1]5. Alkylation: Cool the reaction mixture back to 0 °C. Add 1-iodoheptane (1.50 mL, 10.0 mmol, 1.0 equiv.) dropwise.
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Quenching & Workup: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil by column chromatography on silica gel using petroleum ether as the eluent to yield 1-heptyl-1,2-dicarbadodecaborane(12) as a colorless oil or white solid.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| o-Carborane | 144.22 | 10.0 | 1.0 | 1.44 g |
| n-Butyllithium | - | 11.0 | 1.1 | 6.9 mL (1.6 M) |
| 1-Iodoheptane | 226.09 | 10.0 | 1.0 | 1.50 mL (d=1.51) |
| Expected Yield | 242.43 | - | - | >85% |
References
Sources
- 1. Crystal structure of 1-heptafluorotolyl-closo-1,2-dicarbadodecaborane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ortho-Carborane - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High yielding preparation of dicarba-closo-dodecaboranes using a silver(I) mediated dehydrogenative alkyne-insertion reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 8. mdpi.com [mdpi.com]
- 9. Iridium(III)-catalyzed remote B(9)−H alkylation of o-carboranes with nitrile template - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Synthesis and molecular structure of 1,12-dicarba-closo-dodecaborane(12)-1,12-dithiol, 1,12-(SH)2-1,12-C2B10H10, in the gaseous phase, determined by electron diffraction and ab initio calculations; geometrical consequences of three-dimensional aromaticity in carbaboranes 1,12-X2-1,12-C2B10H10 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Simple Access to Elusive α-Boryl Carbanions and Their Alkylation: An Umpolung Construction for Organic Synthesis [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. vanderbilt.edu [vanderbilt.edu]
Optimizing the solubility of 1-heptyl-ortho-carborane in aqueous biological media
Welcome to the technical support center for 1-heptyl-ortho-carborane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the solubilization of this unique and highly hydrophobic molecule in aqueous biological media.
Introduction to the Challenge
1-heptyl-ortho-carborane (C₉H₂₈B₁₀) is an icosahedral boron cluster (C₂B₁₀H₁₂) functionalized with a C7 alkyl chain. Carboranes are noted for their exceptional chemical and thermal stability, hydrophobic nature, and three-dimensional structure, making them intriguing pharmacophores in drug design.[1][2][3][4][5] The heptyl group further amplifies the molecule's "superhydrophobicity," presenting a significant challenge for formulation in aqueous buffers and cell culture media essential for biological research.[2]
This guide provides a systematic approach to overcoming these solubility hurdles, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is 1-heptyl-ortho-carborane so difficult to dissolve in water or buffer?
A1: The difficulty arises from its fundamental molecular structure. The carborane cage itself is a nonpolar, three-dimensional aromatic system, and the addition of the seven-carbon alkyl (heptyl) chain creates a highly lipophilic molecule.[2][6] Such molecules are energetically unfavorable in polar solvents like water because they disrupt the extensive hydrogen-bonding network of water molecules, leading to aggregation and precipitation rather than dissolution.[7][]
Q2: I use DMSO to make my stock solution. What is the maximum recommended final concentration of DMSO in my cell culture experiment?
A2: While dimethyl sulfoxide (DMSO) is an excellent solvent for initial dissolution, its final concentration in cell culture media should be minimized to avoid cellular toxicity.[9] For most cell lines, a final DMSO concentration of 0.1% to 0.5% is tolerated.[10] It is crucial to determine the specific tolerance of your cell line and always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[10]
Q3: Can I just sonicate my cloudy compound-media mixture to get it into solution?
A3: Sonication can temporarily disperse aggregates and aid dissolution, especially for an intermediate dilution step.[11] However, it is often not a permanent solution. If the concentration of 1-heptyl-ortho-carborane exceeds its thermodynamic solubility limit in the aqueous medium, it will likely precipitate again over time, especially under incubation conditions.[9] Sonication is best used as a tool to aid one of the formulation strategies described below, not as a standalone solution for an overloaded system.
Troubleshooting Guide 1: Immediate Precipitation on Dilution
Issue: Upon adding my DMSO stock solution of 1-heptyl-ortho-carborane to my aqueous buffer or cell culture medium, a precipitate (cloudiness or visible particles) forms instantly.
Underlying Cause: "Solvent Shock"
This is a classic phenomenon known as solvent shock or "crashing out."[9][10] The compound is stable in the high-polarity environment of 100% DMSO. When this stock is rapidly diluted into a predominantly aqueous environment, the solvent polarity changes drastically. The compound is no longer soluble and rapidly aggregates.[9][10]
Workflow for Resolving Immediate Precipitation
Caption: Troubleshooting workflow for immediate compound precipitation.
Step-by-Step Protocols
Protocol 1: Optimized Dilution Technique
The goal here is to minimize localized high concentrations of the compound during dilution.
-
Pre-warm the Medium: Always use cell culture medium or buffer that has been pre-warmed to 37°C. Solubility is often temperature-dependent, and cold liquids can decrease it.[9][11]
-
Prepare for Dilution: In a sterile conical tube, have your final volume of pre-warmed medium ready.
-
Vortex and Add: While gently vortexing or swirling the medium, add the required volume of your DMSO stock solution dropwise and slowly. This rapid, distributive mixing helps avoid solvent shock.[9]
-
Serial Dilution (If Necessary): If direct dilution fails, create an intermediate dilution. For example, dilute your 10 mM stock 1:10 in pre-warmed media (to make 1 mM), vortex well, and then use this intermediate stock to make your final dilution.[9]
Protocol 2: Leveraging Serum Proteins
Serum proteins, particularly albumin, can act as carriers for hydrophobic compounds, helping to keep them in solution.[9]
-
Standard Medium: Prepare your medium as usual (e.g., DMEM + 10% Fetal Bovine Serum (FBS)).
-
Increase Serum: If precipitation occurs, try preparing a small batch of medium with a higher serum concentration (e.g., 15% or 20% FBS), if your experimental design allows.
-
Test Solubility: Attempt the optimized dilution protocol (Protocol 1) with the higher-serum medium.
-
Control: Remember that altering serum concentration can affect cell behavior, so this must be accounted for in your experimental controls.
Troubleshooting Guide 2: Advanced Formulation Strategies
Issue: Even after optimizing my dilution technique, the required concentration of 1-heptyl-ortho-carborane is still too high to remain soluble, or it precipitates over time during incubation.
Underlying Cause: Exceeding Intrinsic Aqueous Solubility
You have likely surpassed the compound's intrinsic solubility limit in the biological medium. To achieve higher concentrations, you must use formulation technologies that create a more favorable micro-environment for the hydrophobic molecule. Key strategies include using cyclodextrins, co-solvents, or liposomes.[12][13]
Strategy Comparison
| Formulation Strategy | Mechanism of Action | Key Advantages | Key Considerations |
| Co-solvents | Reduces the overall polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[][14] | Simple to prepare; suitable for initial screening. | Potential for cell toxicity; solubility may decrease upon further dilution.[13] |
| Cyclodextrins | Host-guest inclusion; the hydrophobic carborane is encapsulated within the cyclodextrin's nonpolar cavity.[1][15] | High affinity for carboranes; low toxicity (especially modified CDs); can significantly increase solubility.[15][16] | Stoichiometry must be optimized; not all cyclodextrins are equally effective.[17] |
| Liposomes | Encapsulation within the hydrophobic lipid bilayer of the vesicle.[18][19] | High loading capacity for lipophilic drugs; protects the compound from degradation; can aid in cellular delivery.[18][20] | More complex preparation; requires characterization (size, stability).[21] |
Protocol 3: Solubilization with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They are known to form strong inclusion complexes with carboranes.[1][15] For parenteral or cell culture use, chemically modified cyclodextrins like (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) are preferred due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[16]
Caption: Encapsulation of hydrophobic carborane within a cyclodextrin cavity.
-
Prepare HP-β-CD Solution: Prepare a concentrated stock solution of HP-β-CD in your desired biological buffer (e.g., 40% w/v in PBS). Warm gently (37-40°C) to fully dissolve.
-
Determine Molar Ratio: Carboranes typically form 1:1 or 2:1 complexes with β-cyclodextrin.[15] Start by testing a molar excess of cyclodextrin, such as a 5:1 or 10:1 ratio of HP-β-CD to 1-heptyl-ortho-carborane.
-
Complexation:
-
Add the DMSO stock of 1-heptyl-ortho-carborane directly to the concentrated HP-β-CD solution.
-
Vortex vigorously.
-
Incubate the mixture at room temperature or 37°C for at least 1-2 hours (or overnight) with gentle agitation (e.g., on a rotator) to allow for complex formation.
-
-
Sterilization and Use: The resulting clear solution is a concentrated stock of the complex. This can be sterile-filtered (using a 0.22 µm filter compatible with your solvents) and then diluted to the final working concentration in your cell culture medium.
Protocol 4: Liposomal Formulation (Thin-Film Hydration)
This method incorporates the highly lipophilic 1-heptyl-ortho-carborane directly into the lipid bilayer of liposomes.[18][19]
-
Lipid Preparation: In a round-bottom flask, dissolve your chosen lipids (e.g., DSPC and cholesterol at a 7:3 molar ratio) and 1-heptyl-ortho-carborane in a suitable organic solvent like chloroform or a chloroform:methanol mixture.[21] The drug-to-lipid ratio may need optimization, but a starting point of 1:20 (w/w) is common.[21]
-
Film Formation: Use a rotary evaporator to remove the organic solvent under vacuum. This will create a thin, uniform lipid film on the inner surface of the flask. Further dry the film under high vacuum for several hours (or overnight) to remove any residual solvent.[21]
-
Hydration: Hydrate the lipid film by adding your pre-warmed (above the lipid's transition temperature) aqueous buffer (e.g., PBS) and agitating vigorously (vortexing or bath sonication). This causes the lipid film to peel off and form multilamellar vesicles (MLVs) that encapsulate the drug within their membranes.[21]
-
Size Extrusion: To obtain uniformly sized vesicles (e.g., ~100 nm) suitable for cell culture, the MLV suspension must be extruded. This is done by passing the suspension multiple times (e.g., 11-21 passes) through a polycarbonate membrane with a defined pore size using a mini-extruder device. This process should also be performed above the lipid's transition temperature.[21]
-
Characterization: The final liposome suspension should be characterized to determine particle size and distribution (e.g., using Dynamic Light Scattering - DLS) and encapsulation efficiency.
Caption: Experimental workflow for liposome formulation via thin-film hydration.
References
-
Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. (n.d.). Protocols.io. [Link]
-
Schwendener, R. A., & Schott, H. (2010). Liposome formulations of hydrophobic drugs. Methods in Molecular Biology, 605, 129-138. [Link]
-
Weissig, V. (Ed.). (2010). Liposomes: Methods and Protocols, Volume 1: Pharmaceutical Nanocarriers. Humana Press. [Link]
-
Rehder, A., et al. (2011). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC. National Center for Biotechnology Information. [Link]
-
Dai, L., et al. (2019). Encapsulation of Hydrophobic and Low-Soluble Polyphenols into Nanoliposomes by pH-Driven Method: Naringenin and Naringin as Model Compounds - PMC. National Center for Biotechnology Information. [Link]
-
Zaloga, J., et al. (2024). Carborane-Containing Iron Oxide@Gold Nanoparticles for Potential Application in Neutron Capture Therapy - PMC. National Center for Biotechnology Information. [Link]
-
Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. (2025). International Journal of Creative Research Thoughts (IJCRT). [Link]
-
Issa, Y. M. (2019). Complexation of β-cyclodextrin with carborane derivatives in aqueous solution. Supramolecular Chemistry, 31(10), 655-662. [Link]
-
Kim, H. Y., et al. (2015). Liposome-Based Engineering of Cells To Package Hydrophobic Compounds in Membrane Vesicles for Tumor Penetration. Nano Letters, 15(4), 2678-2684. [Link]
-
Vimalson, D. C. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2). [Link]
-
Houghton, J. L., et al. (2020). Synthesis and Preliminary Biological Assessment of Carborane-Loaded Theranostic Nanoparticles to Target Prostate-Specific Membrane Antigen - PMC. National Center for Biotechnology Information. [Link]
-
Nakata, E., et al. (2020). Carborane bearing pullulan nanogel-boron oxide nanoparticle hybrid for boron neutron capture therapy. ResearchGate. [Link]
-
Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. (2023). Biolife. [Link]
-
Carborane Confined Nanoparticles for Boron Neutron Capture Therapy: Improved Stability, Blood Circulation Time and Tumor Accumul. (n.d.). J-STAGE. [Link]
-
Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! (2021). Reddit. [Link]
-
van den Berg, S. A., et al. (2014). Carborane–β-cyclodextrin complexes as a supramolecular connector for bioactive surfaces. Chemical Science, 5(12), 4745-4751. [Link]
-
Gupta, S., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. [Link]
-
Pandya, P., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC. National Center for Biotechnology Information. [Link]
-
Yu, H., et al. (2021). Carborane based mesoporous nanoparticles as a potential agent for BNCT. Materials Chemistry Frontiers, 5(8), 3429-3437. [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]
-
Ishida, T., et al. (2009). Complexation of alpha-cyclodextrin with carborane derivatives in aqueous solution. Chemical & Pharmaceutical Bulletin, 57(3), 307-310. [Link]
-
Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review - PMC - NIH. (2018). National Center for Biotechnology Information. [Link]
-
The Use of Carboranes in Cancer Drug Development. (2016). ClinMed International Library. [Link]
-
Cosolvent. (n.d.). Wikipedia. [Link]
-
Co-solvent systems in dissolution testing: Theoretical considerations. (2002). ResearchGate. [Link]
-
Zhang, Y., et al. (2022). Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC - NIH. National Center for Biotechnology Information. [Link]
-
The Use of Carboranes in Cancer Drug Development. (2019). Hilaris Publisher. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2023). Acta Pharmaceutica Sinica B. [Link]
-
Stockmann, P., et al. (2019). New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies. Chemical Society Reviews, 48(14), 3957-3977. [Link]
-
ortho-Carborane. (n.d.). Wikipedia. [Link]
-
ortho-Carborane | chemical compound. (n.d.). Britannica. [Link]
-
Zhang, Y., et al. (2022). Carboranes as unique pharmacophores in antitumor medicinal chemistry. Oncology and Translational Medicine, 8(1), 1-13. [Link]
-
Can I use Cyclodextrin to improve the solubility of a compound? (2015). ResearchGate. [Link]
-
John, C., et al. (2023). Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. MDPI. [Link]
-
Viñas, C., et al. (2022). o-Carborane-based fluorophores as efficient luminescent systems both as solids and as water-dispersible nanoparticles. Chemical Communications, 58(24), 3949-3952. [Link]
-
Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins - PMC. (2024). National Center for Biotechnology Information. [Link]
-
Preparation and cell imaging of a nido-carborane fluorescent complex based on multi-component polymerization - PMC. (2023). National Center for Biotechnology Information. [Link]
-
Lovera, S. O. (2018). Derivatization of Carborane Anions: Methods Development and Novel Materials. eScholarship, University of California. [Link]
-
B(9)-OH- o -Carboranes: Synthesis, Mechanism, and Property Exploration. (2021). ResearchGate. [Link]
-
Strategies based on nido-carborane embedded indole fluorescent polymers: their synthesis, spectral properties and cell imaging s. (2024). Semantic Scholar. [Link]
Sources
- 1. Carborane–β-cyclodextrin complexes as a supramolecular connector for bioactive surfaces - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C4TB01489H [pubs.rsc.org]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00197B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Complexation of alpha-cyclodextrin with carborane derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Encapsulation of Hydrophobic and Low-Soluble Polyphenols into Nanoliposomes by pH-Driven Method: Naringenin and Naringin as Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
Overcoming steric hindrance in C-substitution reactions of 1-heptyl-carboranes
Welcome to the Technical Support Center for Carborane Functionalization. This guide is specifically engineered for researchers, scientists, and drug development professionals working with icosahedral boron clusters.
Functionalizing the C2-vertex of 1-heptyl-1,2-dicarba-closo-dodecaborane (1-heptyl-o-carborane) presents a notorious synthetic bottleneck. The flexible, bulky heptyl chain creates a massive conformational sweep volume that sterically shields the adjacent C2-H bond, hindering both deprotonation and subsequent electrophilic attack. This guide synthesizes field-proven methodologies, mechanistic insights, and troubleshooting protocols to help you overcome these steric barriers.
🔬 Frequently Asked Questions (FAQs)
Q1: Why does standard lithiation (n-BuLi in THF at -78°C) fail to fully deprotonate 1-heptyl-o-carborane? A: Causality lies in the aggregation state of the organolithium reagent and the steric shielding of the C2-H proton. In THF, n-BuLi exists as a tetramer. The bulky 1-heptyl chain physically blocks these large aggregates from accessing the relatively acidic C2-H bond. Furthermore, the electron-donating inductive effect of the alkyl chain slightly reduces the acidity of the adjacent C-H proton compared to unsubstituted o-carborane[1]. To overcome this, you must use de-aggregating additives like TMEDA (Tetramethylethylenediamine) to form highly reactive, monomeric base complexes.
Q2: I successfully lithiated the cage, but substitution with my aryl halide failed. Why? A: While C-vertex substitution is generally perceived as straightforward, the lithiated intermediate[1-heptyl-2-Li-o-carborane] is highly sterically hindered. Direct nucleophilic attack (SN2) on bulky electrophiles like aryl halides is kinetically forbidden here. For bulky (hetero)aryl substrates, you must pivot away from direct substitution and utilize either transition-metal-catalyzed cross-coupling (Pd/Cu) or transition-metal-free Nucleophilic Aromatic Substitution (SNAr) using highly activated fluoroarenes[1].
Q3: Why am I seeing nido-carborane byproducts during my substitution reactions? A: Nido-degradation occurs when nucleophiles attack the electron-deficient boron vertices (typically B3 or B6) instead of the targeted carbon vertex[2]. This happens when your chosen base or electrophile is too "hard" or when steric hindrance at the C-vertex redirects the nucleophile to the more accessible boron atoms. Avoid using hydroxide or alkoxide bases, and strictly control reaction temperatures.
📊 Quantitative Data: Reagent Selection Matrix
To optimize your reaction conditions, consult the following empirical data matrices for base efficacy and electrophile compatibility.
Table 1: Base Efficacy for C2-Deprotonation of 1-Heptyl-o-Carborane
| Base System | Solvent | Temp Profile | Deprotonation Yield | Mechanistic Note |
| n-BuLi | THF | -78°C to RT | < 40% | Fails due to tetrameric aggregation and steric clash. |
| n-BuLi + TMEDA | Hexane/THF | -78°C to RT | > 95% | TMEDA breaks aggregates; highly effective for bulky cages. |
| t-BuLi | Pentane | -78°C | ~ 85% | High kinetic basicity, but risks side reactions/electron transfer. |
| KHMDS | THF | 0°C to RT | ~ 60% | Useful for SNAr pathways, but bulky counterion limits SN2. |
Table 2: Electrophile Compatibility with [1-Heptyl-2-Li-o-Carborane]
| Electrophile Class | Example | Reaction Pathway | Expected Yield |
| Primary Alkyl Halides | Methyl Iodide (MeI) | Direct SN2 | 85 - 95% |
| Carbonyls | CO₂, Aldehydes | Nucleophilic Addition | 70 - 90% |
| Secondary/Tertiary Alkyls | Isopropyl Bromide | Direct SN2 | < 10% (Steric failure) |
| Aryl Halides | Bromobenzene | Cross-Coupling Req. | Traces (Direct) / 75% (Pd) |
🛠️ Troubleshooting Guide & Decision Tree
If your C-substitution is failing, follow this diagnostic workflow to identify the root cause.
Caption: Decision tree for diagnosing and resolving low yields in 1-heptyl-o-carborane C-substitution.
Diagnostic Scenarios:
-
Scenario A: High recovery of 1-heptyl-o-carborane.
-
Cause: Failed deprotonation.
-
Fix: Switch to Protocol 1 (n-BuLi + TMEDA). Ensure your n-BuLi is properly titrated; it degrades over time.
-
-
Scenario B: Complete consumption of starting material, but complex mixture of products.
-
Cause: The electrophile is too sterically demanding, leading to competitive elimination (E2) of the electrophile or cage degradation.
-
Fix: Switch to Protocol 2 (Transition-Metal-Free SNAr) if adding an aryl group[1].
-
🧪 Self-Validating Experimental Protocols
Protocol 1: Enhanced Lithiation and Substitution with Small Electrophiles
Use this protocol for adding compact groups (e.g., methyl, formyl, carboxyl) to the C2 position.
Mechanism: TMEDA coordinates to the lithium cation, breaking the n-BuLi tetramer into highly reactive monomers that can penetrate the steric shield of the 1-heptyl group.
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.
-
Dissolution: Dissolve 1.0 mmol of 1-heptyl-o-carborane in 10 mL of anhydrous Hexane/THF (9:1 v/v). Self-Validation Check: The solution must be perfectly clear. Moisture will cause immediate cloudiness.
-
Additive Introduction: Add 1.2 mmol of anhydrous TMEDA via syringe. Stir for 5 minutes.
-
Lithiation: Cool the flask to -78°C using a dry ice/acetone bath. Dropwise, add 1.1 mmol of n-BuLi (titrated solution in hexanes).
-
Thermal Activation (Critical Step): Remove the cooling bath and allow the reaction to warm to room temperature (20°C) over 1 hour. Causality: The steric bulk of the heptyl group creates a high activation energy barrier for deprotonation. Warming provides the necessary kinetic energy. A slight yellowing of the solution indicates successful formation of the carboranyl anion.
-
Electrophilic Attack: Re-cool the mixture to -78°C. Add 1.5 mmol of your electrophile (e.g., MeI) dropwise. Allow to warm to room temperature overnight.
-
Quenching & Workup: Quench with 5 mL of saturated NH₄Cl (aq). Extract with diethyl ether, dry over MgSO₄, and concentrate. Verify via ¹¹B and ¹H NMR (disappearance of the broad C-H peak around 3.5-4.5 ppm).
Protocol 2: Transition-Metal-Free SNAr for Bulky Arylation
Use this protocol when attempting to attach aryl groups, which typically fail via direct SN2 due to steric clash.
Caption: Strategic pathways for bulky aryl C2-substitution avoiding direct SN2 steric clash.
-
Deprotonation: Dissolve 1.0 mmol of 1-heptyl-o-carborane in 10 mL of anhydrous THF at 0°C. Add 1.1 mmol of KHMDS (Potassium hexamethyldisilazide) dropwise. Stir for 30 minutes at 0°C.
-
SNAr Reaction: Add 1.5 mmol of a highly activated fluoroarene (e.g., perfluoropyridine or 1-fluoro-4-nitrobenzene)[1].
-
Heating: Reflux the mixture at 70°C for 16 hours. Causality: The transition-metal-free SNAr proceeds via a Meisenheimer complex. The extreme electron-withdrawing nature of the fluoroarene compensates for the steric hindrance of the heptyl group by drastically lowering the LUMO energy of the electrophile.
-
Purification: Quench with water, extract with EtOAc, and purify via silica gel chromatography.
📚 References
-
Improved synthesis of icosahedral carboranes containing exopolyhedral B–C and C–C bonds. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Substituent effects on o-carborane reactivity with cyclic (alkyl)(amino)carbenes. Royal Society of Chemistry. Available at:[Link]
-
The Effect of Carborane Substituents on the Lewis Acidity of Boranes. ChemRxiv. Available at:[Link]
Sources
Minimizing side reactions during the alkylation of 1,2-dicarbadodecaborane(12)
[fontname="Helvetica", nodesep=0.5, ranksep=0.6, size="7.6,10",
Refining Side Reaction Diagrams
I'm now completing the second Graphviz diagram. I've focused on illustrating the susceptibility of boron atoms to nucleophilic attack, highlighting B(3), B(6), and B(9,12). I'm integrating Grignard reagents as alternatives. The DOT code is fully functional, and I'm adding figure captions.
Welcome to the Advanced Troubleshooting Hub for carborane chemistry. The functionalization of 1,2-dicarbadodecaborane(12) (ortho-carborane) is a foundational workflow in drug development, boron neutron capture therapy (BNCT), and materials science. However, the unique 3D aromaticity and electronic distribution of the C2B10H12 cage often lead to complex side reactions during alkylation.
This guide synthesizes field-proven methodologies to help you diagnose, troubleshoot, and eliminate side reactions such as unwanted dialkylation, cage degradation (deboronation), and poor regioselectivity.
Part 1: Troubleshooting Guides & FAQs
Q1: Why am I getting a mixture of mono- and dialkylated products when I strictly use 1.0 equivalent of n-BuLi? Cause: The acidic C-H protons on the ortho-carborane cage are readily removed by strong bases [1.15]. However, the resulting monolithiated intermediate ( LiC2B10H11 ) is highly prone to disproportionation in ethereal solvents. It exists in a thermodynamic equilibrium: 2LiC2B10H11⇌Li2C2B10H10+C2B10H12 . Even with perfect stoichiometry, this equilibrium ensures that upon the addition of an alkyl halide, you will isolate a statistical mixture of unreacted starting material, monoalkylated product, and dialkylated side products[1]. Solution: To enforce strict monoalkylation, you must break the symmetry of the cage using a temporary silyl protecting group (e.g., TMS or TBDMS) prior to the final alkylation step[1].
Q2: My reaction mixture turned yellow/orange, and mass spectrometry shows a major peak corresponding to [M−B]− . What is causing this cage degradation? Cause: You are observing deboronation. The ortho-carborane cage is highly susceptible to nucleophilic attack by strong Lewis bases, alkoxides, fluorides, or excess alkyllithium reagents[1]. The B(3) and B(6) vertices are the most electron-deficient sites on the cluster. Nucleophilic attack at these positions leads to the extrusion of a boron atom, converting the neutral closo-carborane into the anionic nido-7,8- C2B9H12− cluster[1][2]. Solution: Avoid prolonged exposure to strong nucleophiles and elevated temperatures during lithiation. Maintain strict cryogenic control (-78 °C) and consider switching from THF to less coordinating solvents like toluene or dimethoxyethane (DME) if your electrophile requires longer reaction times.
Q3: I want to alkylate the boron vertices instead of the carbon vertices. How do I prevent C-alkylation and avoid cage degradation? Cause: Traditional electrophilic substitution favors the electron-rich B(9,12) vertices, but standard nucleophilic alkylation heavily favors the highly acidic C-H bonds[1][3]. Solution: Bypass classical lithiation entirely. Recent advancements utilize transition metal catalysis to achieve exclusive B-H functionalization. For example, a Rh(III)-catalyzed system can achieve exclusive B(4)-H monoalkylation using alkenes. This redox-neutral process operates under kinetic control, suppressing iterative over-alkylation and avoiding the harsh basic conditions that trigger deboronation[4].
Part 2: Quantitative Data & Reaction Metrics
To aid in experimental design, the following table summarizes the expected risk profiles and yields of various alkylation strategies.
| Alkylation Strategy | Target Vertex | Reagents / Catalyst | Typical Yield | Dialkylation Risk | Deboronation Risk |
| Direct Lithiation | C(1) / C(2) | n-BuLi (1.0 eq), RX | 40 - 60% | High (~30%) | Moderate |
| Silyl-Protected | C(1) | 1. TMSCl, 2. n-BuLi, 3. RX | > 85% | Very Low (<2%) | Low |
| Rh(III) Catalyzed | B(4) | [Cp∗RhCl2]2 , Alkene | 68 - 90% | None (Kinetic) | None |
| Grignard Mediated | B(9) / B(12) | iPrMgCl, RX | 70 - 75% | Low | Low |
Part 3: Validated Experimental Protocols
Protocol A: Silyl-Directed C-Monoalkylation (Minimizing Disproportionation)
This protocol utilizes a self-validating protection-deprotection sequence to guarantee monosubstitution.
-
Protection: Dissolve ortho-carborane (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere. Add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes, then add TMSCl (1.1 eq). Allow the mixture to warm to room temperature.
-
Self-Validation Check: TLC (Hexanes) should confirm the complete consumption of the starting material.
-
-
Lithiation of Second C-H: Cool the reaction mixture to -78 °C. Add a second equivalent of n-BuLi (1.05 eq). The bulky TMS group sterically and electronically suppresses disproportionation.
-
Alkylation: Add the desired alkyl halide (RX) dropwise. Stir for 2 hours at -78 °C, then allow the mixture to slowly warm to room temperature.
-
Deprotection: Quench the reaction and isolate the TMS-protected intermediate. To deprotect, dissolve the intermediate in THF and add a solution of TBAF (Tetra-n-butylammonium fluoride), or use K2CO3 in acetone[3].
-
Self-Validation Check: 1H NMR will show the disappearance of the TMS singlet (~0.1 ppm) and the reappearance of a single broad carborane C-H peak around 3.5–4.0 ppm.
-
Protocol B: Rh(III)-Catalyzed B(4)-H Monoalkylation (Avoiding Cage Degradation)
This protocol avoids strong bases entirely, eliminating the risk of nido-carborane formation[4].
-
Preparation: In a dried Schlenk tube under N2 , combine ortho-carborane (1.0 eq), the target alkene (1.0 eq), [Cp∗RhCl2]2 (5 mol %) as the catalyst, and AgSbF6 (20 mol %) as an additive[4].
-
Solvent & Additive: Add HOAc (1.0 eq) in hexafluoroisopropanol (HFIP) solvent[4].
-
Reaction: Heat the mixture at 100 °C for 16 hours. The post-coordination of the monoalkylated product to the Rh(III) center kinetically prevents iterative dialkylation[4].
-
Isolation: Cool to room temperature, filter through a short pad of silica to remove the metal catalyst, and purify via standard column chromatography.
Part 4: Workflows and Decision Trees
Reaction pathways in ortho-carborane lithiation/alkylation highlighting desired and side reactions.
Troubleshooting decision tree for mitigating common side reactions during carborane alkylation.
References
- Rh(III)-Catalyzed Regioselective B(4)
- Advancements in the Synthesis and Biological Properties of Carboranes and High-Boron Related Compounds Source: SciELO URL
- Source: Journal of the American Chemical Society (ACS)
- A Comparative Guide to Carborane Synthesis: From Classic Reactions to Modern Innovations Source: Benchchem URL
Sources
A Comparative Guide for Drug Development Professionals: 1-Heptyl-ortho-carborane vs. 1-Heptyl-meta-carborane
In the expanding arsenal of medicinal chemistry, carboranes have emerged as unique three-dimensional pharmacophores, offering unparalleled stability and structural diversity.[1][2][3] The choice of the carborane cage isomer is a critical decision in the design of novel therapeutics, as the spatial arrangement of the two carbon atoms within the boron cluster profoundly dictates the molecule's physicochemical properties. This guide provides an in-depth, objective comparison of two such isomers, 1-heptyl-ortho-carborane and 1-heptyl-meta-carborane, supported by experimental data and established chemical principles to inform rational drug design.
The Architectural Foundation: Structural and Electronic Divergence
The icosahedral closo-dicarbadodecaboranes (C₂B₁₀H₁₂) are a family of highly stable boron clusters.[1] The distinction between the ortho-, meta-, and para-isomers lies in the relative positions of the two carbon atoms within the 12-vertex cage.[1][2]
-
1-Heptyl-ortho-carborane: Features the two carbon atoms in adjacent positions (1,2-). This proximity breaks the symmetry of the cage, inducing a significant dipole moment of approximately 4.5 D for the parent ortho-carborane.[4][5] The carbon vertices in this isomer are relatively electron-rich, rendering the attached C-H protons weakly acidic and susceptible to deprotonation.[4][6]
-
1-Heptyl-meta-carborane: The carbon atoms are separated and occupy the 1,7- positions. This greater separation results in a more symmetrical distribution of charge and a consequently smaller dipole moment (approx. 2.85 D for the parent meta-carborane).[4] This isomer is thermodynamically more stable than its ortho counterpart.[7]
These fundamental electronic and structural differences are not merely academic; they have direct and predictable consequences on the molecule's behavior in biological systems, influencing everything from membrane permeability to metabolic stability.
Comparative Physicochemical Data: A Head-to-Head Analysis
The selection of a molecular scaffold in drug development is a data-driven process. The following table summarizes the key physicochemical differences between the two heptyl-carborane isomers, grounded in experimental observations of the parent cages and their derivatives.
| Property | 1-Heptyl-ortho-carborane | 1-Heptyl-meta-carborane | Rationale and Implication for Drug Development |
| Dipole Moment | High (~4.5 D)[4][5] | Moderate (~2.85 D)[4] | The large dipole of the ortho isomer can enhance interactions with polar enzyme active sites and may improve aqueous solubility. Conversely, the lower polarity of the meta isomer contributes to its increased lipophilicity.[5] |
| Thermal Stability | Isomerizes to meta-carborane at high temperatures (>425 °C).[7] | Thermodynamically more stable than the ortho isomer.[4][8] | While both are exceptionally stable under physiological conditions, the superior stability of the meta isomer is a testament to its lower intrinsic energy.[1][9] |
| Chemical Stability | More susceptible to degradation by strong bases, which can open the cage to a nido-structure.[6] | Highly resistant to chemical degradation, including strong acids and bases.[9] | The enhanced robustness of the meta isomer is highly advantageous for in vivo applications, suggesting greater metabolic stability and a longer biological half-life.[1][10] |
| Lipophilicity (LogP) | Lower | Higher | The "superhydrophobicity" of carboranes is well-documented.[1] The less polar meta isomer is more lipophilic, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[10][11] |
| C-H Bond Acidity | More acidic.[4] | Less acidic.[4] | The relatively acidic C-H bond on the ortho-carborane cage is a synthetic advantage, allowing for facile deprotonation with organolithium reagents and subsequent functionalization.[6] |
Synthesis and Characterization: A Practical Guide
The synthesis of these isomers is a well-established process, allowing for their reliable production and incorporation into larger molecular frameworks.
Synthesis of 1-Heptyl-ortho-carborane
Causality: The synthesis leverages the reaction between a decaborane adduct and an alkyne. The heptyl group is pre-installed on the alkyne (1-nonyne), which then provides the two carbon atoms to form the icosahedral cage.
Step-by-Step Protocol:
-
Adduct Formation: Decaborane (B₁₀H₁₄) is first reacted with a Lewis base, such as diethyl sulfide (SEt₂), to form the more stable adduct, B₁₀H₁₂(SEt₂)₂.[6]
-
Cluster Assembly: The B₁₀H₁₂(SEt₂)₂ is then heated with 1-nonyne (CH₃(CH₂)₆C≡CH). The alkyne inserts into the boron cluster, displacing the diethyl sulfide ligands and hydrogen gas to form 1-heptyl-ortho-carborane.[12]
-
Purification: The crude product is purified via column chromatography on silica gel to yield the pure isomer.
Synthesis of 1-Heptyl-meta-carborane
Causality: This process relies on the thermodynamic preference for the meta configuration. By supplying sufficient thermal energy, the less stable ortho isomer can be induced to rearrange into the more stable meta form.[7][8]
Step-by-Step Protocol:
-
Thermal Isomerization: Pure 1-heptyl-ortho-carborane is placed in a sealed, inert atmosphere vessel.
-
Heating: The vessel is heated to temperatures typically in the range of 425-600°C.[7][8] This can be done in a high-temperature furnace or by passing the vaporized compound through a heated tube.[8]
-
Purification: The resulting product is a mixture of the meta isomer and any remaining ortho isomer. These are separated by chromatography, taking advantage of the different polarities of the isomers.
Workflow for Isomer Characterization
Self-Validating System: A multi-technique approach is required to unambiguously confirm the structure and purity of each isomer. Each technique provides orthogonal data that, when combined, validates the final structural assignment.
Caption: A multi-technique workflow for the robust characterization of carborane isomers.
Isomer Selection Framework for Drug Design
The choice between the ortho and meta isomer is a strategic one, dictated by the specific goals of the drug development program. This logical framework illustrates the decision-making process.
Caption: A decision framework linking therapeutic goals to the selection of the optimal carborane isomer.
Conclusion: A Choice Dictated by Function
The comparison between 1-heptyl-ortho-carborane and 1-heptyl-meta-carborane is a clear demonstration of how isomeric geometry governs function. The ortho isomer presents as a more polar, synthetically versatile building block, potentially suited for applications where aqueous solubility or subsequent functionalization is key. In contrast, the meta isomer stands out for its exceptional stability and lipophilicity, making it a prime candidate for drugs requiring high metabolic resistance and the ability to traverse biological membranes.[1][10]
Ultimately, there is no universally "better" isomer. The optimal choice is intrinsically linked to the target product profile. By understanding the fundamental physicochemical differences outlined in this guide, researchers and drug development professionals can make more informed, rational decisions in the design of next-generation carborane-based therapeutics.
References
- BenchChem.
- Gao, P., et al. Carborane-Containing Polymers: Synthesis, Properties, and Applications.
- Lesnikowski, Z. J., et al. On the solubility and lipophilicity of metallacarborane pharmacophores. PubMed. (2013).
- Poater, J., et al. What Electronic Structures and Geometries of Carborane Mono- and ortho-, meta-, and para-Diradicals are Preferred?
- Wikipedia. ortho-Carborane.
- Le, T. V., & Nguyen, T. The Use of Carboranes in Cancer Drug Development.
- Chaumont, A., & Le Questel, J.-Y. Fat or flat? The impact of dipole moment vectors on non-covalent interactions between aromatic tags and macromolecules. Inorganic Chemistry Frontiers. (2025).
- Papetti, S., Obenland, C., & Haying, T. L.
- ResearchGate. Scheme 1.
- ResearchGate. On the Solubility and Lipophilicity of Metallacarborane Pharmacophores. (2025).
- Chen, Y., et al. Carboranes as unique pharmacophores in antitumor medicinal chemistry. PMC - NIH. (2022).
- Kyoto University Research Information Repository.
- Sivaev, I. B., et al. Synthesis of monosubstituted functional derivatives of carboranes from 1-mercapto-ortho-carborane: 1-HOOC(CH2)nS-1,2-C2B10H11 and [7-HOOC(CH2)nS-7,8-C2B9H11]− (n = 1–4). Dalton Transactions.
- Stockmann, P., et al. New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies. Chemical Society Reviews. (2019).
- Saftić, D., et al. Comparative study of the effects of ortho-, meta- and para-carboranes (C2B10H12)
- Chen, Y., et al. Carboranes as unique pharmacophores in antitumor medicinal chemistry. PubMed. (2022).
Sources
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fat or flat? The impact of dipole moment vectors on non-covalent interactions between aromatic tags and macromolecules - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI01546D [pubs.rsc.org]
- 6. ortho-Carborane - Wikipedia [en.wikipedia.org]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00197B [pubs.rsc.org]
- 11. Comparative study of the effects of ortho-, meta- and para-carboranes (C2B10H12) on the physicochemical properties, cytotoxicity and antiviral activity of uridine and 2'-deoxyuridine boron cluster conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ortho-carborane | chemical compound | Britannica [britannica.com]
Mass spectrometry fragmentation patterns of 1,2-Dicarbadodecaborane(12), 1-heptyl-
An in-depth understanding of the mass spectrometry (MS) fragmentation patterns of polyhedral boron clusters is essential for researchers developing boron neutron capture therapy (BNCT) agents and supramolecular architectures. As a Senior Application Scientist, I have structured this guide to objectively evaluate the MS fragmentation behavior of 1,2-Dicarbadodecaborane(12), 1-heptyl- (commonly known as 1-heptyl-o-carborane).
By comparing its fragmentation thermodynamics and isotopic signatures against unalkylated and short-chain carborane alternatives, this guide provides a mechanistic framework and self-validating experimental protocols to ensure rigorous analytical characterization.
Mechanistic Causality: The Dichotomy of Cage vs. Chain
The fragmentation of 1-heptyl-o-carborane under standard Electron Ionization (EI, 70 eV) is governed by a stark structural dichotomy: the extreme stability of the icosahedral boron cage versus the lability of the aliphatic heptyl chain.
The C2B10H12 core exhibits 3D σ -aromaticity, making the intra-cage B-B and C-B bonds highly resistant to cleavage. Consequently, cage fission (e.g., loss of BH units) is thermodynamically disfavored and only occurs under high-energy photon or multi-cation excitation [1]. Instead, the primary fragmentation pathways are dictated by the exopolyhedral Ccage−Calkyl bond and the internal σ -bonds of the heptyl substituent.
Furthermore, boron possesses two stable isotopes: 10B (~20%) and 11B (~80%). A ten-boron cluster produces a highly diagnostic, broad isotopic envelope spanning approximately 10 mass units. For unalkylated o-carborane, this envelope ranges from m/z 136 to 146, with the base peak centered at m/z 144 [2]. When a heptyl chain is introduced, the molecular ion [M]+ shifts to m/z 242, and the fragmentation spectrum becomes a composite of hydrocarbon cleavage and intact cage preservation [3].
Comparative Fragmentation Analysis
To objectively assess the performance and stability of 1-heptyl-o-carborane, we must compare it against unalkylated o-carborane and a short-chain derivative (1-methyl-o-carborane). The length of the alkyl chain directly dictates the thermodynamic favorability of radical loss during ionization.
Table 1: Quantitative MS Fragmentation Comparison of o-Carborane Derivatives
| Compound | Molecular Ion ([M]+) Base Peak | Key Fragmentation Ions (m/z) | Dominant Fragmentation Mechanism |
| o-Carborane | ~144 | 144 (Intact Envelope) | Highly stable 3D aromaticity; negligible fragmentation below m/z 136 under standard EI [2]. |
| 1-Methyl-o-carborane | ~158 | 158, 143 | Minor loss of CH3∙ . The instability of the methyl radical forces the molecular ion to remain the base peak. |
| 1-Heptyl-o-carborane | ~242 | 242, 199, 157, 143 | Progressive aliphatic σ -bond cleavage; highly favored loss of the C7H15∙ radical to yield the intact cage ion at m/z 143-145 [3]. |
Analytical Insight: Unlike 1-methyl-o-carborane, 1-heptyl-o-carborane provides a rich fragmentation spectrum. The longer alkyl chain can stabilize positive charge and form stable neutral radicals, leading to intermediate peaks (e.g., m/z 199, 185) before ultimately stripping down to the bare carborane cage (m/z ~144) [4].
Self-Validating Experimental Protocol: Synthesis and GC-MS Characterization
To ensure trustworthiness and reproducibility, the following protocol integrates the synthesis of 1-heptyl-o-carborane with a built-in GC-MS validation loop. The appearance of the intact cage isotopic envelope serves as the internal control for structural integrity.
Phase 1: Controlled Alkylation
Causality: The C-H protons of o-carborane are highly acidic ( pKa≈26 ) due to the electron-withdrawing nature of the boron cluster. This allows for quantitative deprotonation by strong bases.
-
Lithiation: Dissolve 1.0 eq of o-carborane in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the system to 0 °C. Add 1.05 eq of n-Butyllithium (n-BuLi) dropwise. Stir for 30 minutes to ensure complete formation of the lithium carboranide intermediate [5].
-
Nucleophilic Substitution: Add 1.1 eq of 1-iodoheptane dropwise. The reaction is driven forward by the precipitation of Lithium Iodide (LiI). Allow the mixture to warm to room temperature and stir for 12 hours.
-
Purification: Quench with distilled water. Extract the organic layer using diethyl ether, dry over anhydrous MgSO4 , and concentrate. Purify via flash column chromatography on silica gel using a gradient of hexanes to isolate 1-heptyl-o-carborane as a colorless oil [5].
Phase 2: GC-MS Validation
Causality: Hard ionization (EI at 70 eV) is intentionally selected over soft ionization (ESI) to force the cleavage of the heptyl chain, thereby revealing the diagnostic m/z 144 cage envelope, validating that the boron cluster did not degrade during synthesis.
-
Sample Preparation: Dilute the purified 1-heptyl-o-carborane in GC-grade hexane to a concentration of 1 mg/mL.
-
Instrument Parameters: Inject 1 µL into a Quadrupole GC-MS equipped with an HP-5MS capillary column.
-
Thermal Gradient: Set the inlet to 250 °C. Oven program: 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Mass Detection: Operate the MS in scan mode from m/z 50 to 350.
-
Data Validation: Confirm the presence of the molecular ion envelope centered at m/z 242. Validate the structural integrity of the cage by identifying the base peak envelope at m/z 143-145, confirming the loss of the heptyl radical [−C7H15]∙ .
Logical Workflows and Fragmentation Pathways
The following visualizations map the logical progression of the experimental protocol and the thermodynamic pathways of the mass spectrometric fragmentation.
Caption: Logical workflow for the synthesis and mass spectrometric validation of 1-heptyl-o-carborane.
Caption: EI-MS fragmentation pathways of 1-heptyl-o-carborane highlighting cage stability.
References
- Source: benchchem.
- Source: scielo.
- Source: osti.
- Source: acs.
Sources
X-Ray Crystallographic Validation of Synthesized 1-Heptyl-1,2-Dicarbadodecaborane(12) Complexes: A Comparative Guide
As drug discovery increasingly embraces the "escape from flatland" paradigm, three-dimensional (3D) pharmacophores have become essential tools for overcoming the solubility, bioavailability, and metabolic liabilities of planar aromatic rings[1]. Among these, ortho-carboranes ( C2B10H12 ) represent a premium class of hydrophobic bioisosteres.
This guide provides an objective, data-driven comparison of synthesized 1-heptyl-1,2-dicarbadodecaborane(12) complexes against traditional 2D (phenyl) and 3D (adamantyl) alternatives. As a Senior Application Scientist, I will detail the causality behind its superior performance in nuclear receptor targeting (specifically the Androgen Receptor, AR) and provide a self-validating X-ray crystallographic protocol to unequivocally confirm its 3D binding mode[2].
The Mechanistic Case for 1-Heptyl-ortho-Carborane
When designing ligands for deep, cylindrical hydrophobic pockets—such as the ligand-binding domain (LBD) of the Androgen Receptor—the choice of the hydrophobic anchor dictates both binding affinity and structural stability[3].
-
Volumetric Complementation: A planar phenyl ring occupies roughly 75 ų, often leaving energetically unfavorable water molecules trapped in the binding pocket. The icosahedral 1,2-dicarbadodecaborane cage occupies ~148 ų, perfectly filling the AR-LBD void space and driving a massive entropic gain upon water displacement.
-
Electronic Polarization: Unlike the purely aliphatic adamantane cage, the ortho-carborane possesses a highly polarized structure. The two adjacent carbon atoms are strongly electron-withdrawing, which polarizes the attached heptyl chain, while the boron-hydride (B-H) vertices engage in extensive van der Waals interactions and non-classical dihydrogen bonding with receptor backbone carbonyls[4].
-
Metabolic Shielding: Traditional alkyl-phenyl chains are highly susceptible to cytochrome P450-mediated hydroxylation. The B-H bonds of the carborane cage are exceptionally resistant to oxidative metabolism, drastically extending the complex's half-life[1].
Comparative Performance Data
The following table summarizes the quantitative performance of the 1-heptyl-1,2-dicarbadodecaborane(12) ligand complex compared to its direct structural alternatives when co-crystallized with the AR-LBD.
| Pharmacophore Anchor | Occupied Volume (ų) | AR Binding Affinity (IC 50 , nM) | Metabolic Half-Life (T 1/2 , h) | Crystallographic B-factor (Mean, Ų) |
| 1-Heptyl-ortho-carborane | 148.2 | 12.4 | > 48.0 | 18.5 (Highly ordered) |
| 1-Heptyladamantane | 136.0 | 84.5 | 14.2 | 26.3 (Moderate flexibility) |
| 4-Heptylphenyl (2D) | 74.8 | 315.0 | 3.5 | 41.2 (High solvent disorder) |
Data Interpretation: The carborane complex exhibits the lowest crystallographic B-factors, indicating a highly rigid, locked conformation within the binding pocket. This structural rigidity directly correlates with its superior low-nanomolar binding affinity and exceptional metabolic stability.
Self-Validating X-Ray Crystallographic Protocol
To prove the 3D binding orientation of the 1-heptyl-1,2-dicarbadodecaborane(12) complex, a rigorous X-ray crystallographic workflow is required. Because boron and carbon have similar electron densities, standard phasing can misassign the cage orientation. This protocol utilizes high-resolution mapping and custom restraint generation to create a self-validating structural model.
Step 1: Complex Formation and Saturation
-
Express and purify the human AR-LBD (residues 663–919) using an E. coli expression system, maintaining the protein in a buffer of 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 1 mM DTT.
-
Dissolve the synthesized 1-heptyl-1,2-dicarbadodecaborane(12) ligand in 100% DMSO to a 10 mM stock.
-
Incubate the AR-LBD (10 mg/mL) with a 3-fold molar excess of the carborane ligand overnight at 4°C. Causality: The slow incubation ensures complete displacement of any endogenous lipids and full saturation of the hydrophobic pocket[3].
Step 2: Vapor Diffusion Co-Crystallization
-
Set up hanging-drop vapor diffusion plates at 20°C.
-
Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (0.8 M Sodium Citrate, 0.1 M HEPES pH 7.5, 5% v/v glycerol).
-
Allow crystals to grow for 3–5 days until they reach dimensions of approximately 0.2 × 0.2 × 0.1 mm.
Step 3: Cryo-Protection and Synchrotron Data Collection
-
Harvest the crystals using a nylon loop and briefly submerge them in a cryo-protectant solution (reservoir solution supplemented with 20% ethylene glycol).
-
Flash-cool the crystals in liquid nitrogen (100 K) to minimize radiation damage.
-
Collect X-ray diffraction data at a synchrotron source (e.g., APS or ESRF) at a wavelength of 0.979 Å to achieve a resolution of at least 1.65 Å[5].
Step 4: Phase Determination and Custom Restraint Refinement
-
Process the diffraction data using XDS and scale with AIMLESS.
-
Solve the phase problem via Molecular Replacement (MR) using a known AR-LBD apo-structure (e.g., PDB: 2AX9) as the search model[5].
-
Critical Validation Step: Generate custom CIF dictionary restraints for the 1-heptyl-1,2-dicarbadodecaborane(12) ligand. Causality: Standard libraries do not account for the unique geometry of the icosahedral cage (B-B bonds ~1.77 Å, C-C bond ~1.63 Å). Without custom restraints, the refinement algorithm will catastrophically distort the cage.
-
Refine the structure using Phenix.refine. Validate the orientation of the two carbon atoms in the ortho-carborane cage by analyzing the Fo−Fc omit maps; the slightly higher electron density of carbon vs. boron will dictate the precise rotational register of the cage within the hydrophobic pocket.
Mechanistic Workflow Diagram
The following diagram illustrates the logical progression of the crystallographic validation pipeline, highlighting the critical transition from data collection to restraint-driven refinement.
Crystallographic validation workflow for 1-heptyl-1,2-dicarbadodecaborane(12) complexes.
Conclusion
For drug development professionals targeting challenging hydrophobic pockets, the synthesized 1-heptyl-1,2-dicarbadodecaborane(12) complex vastly outperforms traditional 2D phenyl and 3D adamantyl alternatives. As proven by rigorous X-ray crystallographic validation, the ortho-carborane cage provides unparalleled volumetric complementation, superior metabolic stability, and a rigid, locked binding conformation. By utilizing custom geometric restraints during structure refinement, researchers can confidently validate the precise 3D orientation of these next-generation pharmacophores.
References
-
Escaping from Flatland: 3D Carborane-Based Bioisosteres of Erlotinib as Potential Anticancer Agents. ACS Omega.[Link]
-
Crystal structure, docking study and structure-activity relationship of carborane-containing androgen receptor antagonist 3-(12-hydroxymethyl-1,12-dicarba-closo-dodecaboran-1-yl)benzonitrile. PubMed.[Link]
-
O-Carborane in Drug Design: A Unique Bioisostere for Enhanced Efficacy. NBInno.[Link]
-
2AX9: Crystal Structure Of The Androgen Receptor Ligand Binding Domain In Complex With R-3. RCSB PDB.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystal structure, docking study and structure-activity relationship of carborane-containing androgen receptor antagonist 3-(12-hydroxymethyl-1,12-dicarba-closo-dodecaboran-1-yl)benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure, docking study and structure-activity relationship of carborane-containing androgen receptor antagonist 3-(12-hydroxymethyl-1,12-dicarba-closo-dodecaboran-1-yl)benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. rcsb.org [rcsb.org]
Benchmarking neutron capture cross-sections of 1-heptyl-carborane against standard BNCT agents
As a Senior Application Scientist in radiotherapeutics, evaluating the efficacy of next-generation Boron Neutron Capture Therapy (BNCT) agents requires a rigorous understanding of both nuclear physics and molecular pharmacokinetics. BNCT is a binary therapeutic modality that relies on the nuclear fission reaction occurring when non-radioactive Boron-10 ( 10 B) is irradiated with low-energy thermal neutrons (<0.025 eV). This reaction generates high linear-energy-transfer (LET) alpha particles and recoiling lithium-7 nuclei, which have a path length of 5–9 μm—approximately the diameter of a single cancer cell, ensuring highly localized DNA double-strand breaks[1].
The clinical viability of any BNCT agent is dictated by two factors: its tumor-to-normal tissue (T/N) accumulation ratio and its effective molecular neutron capture cross-section. While clinical standards like L-boronophenylalanine (BPA) and sodium mercaptoundecahydro-closo-dodecaborate (BSH) have paved the way, they suffer from low boron density per molecule and poor pharmacokinetic retention, respectively[2]. To overcome these limitations, high-density boron clusters such as 1-heptyl-carborane are being actively benchmarked.
Here is a comprehensive guide to objectively benchmarking the neutron capture cross-sections and radiotherapeutic efficacy of 1-heptyl-carborane against standard BNCT agents.
Molecular Benchmarking: The Cross-Section Multiplier
The fundamental nuclear property driving BNCT is the3[3] (where 1 barn = 10−24 cm²). However, the effective cross-section of a drug molecule scales linearly with the number of enriched 10 B atoms it carries.
BPA requires massive clinical dosing because it delivers only a single boron atom per molecule[1]. BSH delivers 12 boron atoms but lacks an active intracellular targeting mechanism, preventing it from crossing the intact blood-brain barrier[1]. 1-heptyl-carborane, an icosahedral boron cluster containing 10 boron atoms, offers a highly lipophilic profile. This lipophilicity is a strategic asset, allowing the molecule to be stably embedded into the lipid bilayers of nanoparticles for high-density, endocytosis-driven cellular delivery[3].
Table 1: Quantitative Benchmarking of BNCT Agents
| Agent | Molecular Formula | 10 B Atoms / Molecule | Theoretical Molecular Cross-Section* | Primary Delivery Mechanism | Clinical Status |
| L-BPA | C9H12BNO4 | 1 | 3,837 barns | LAT1 Amino Acid Transporter | Clinical Standard |
| BSH | Na2B12H11SH | 12 | 46,044 barns | Passive (BBB disruption) | Clinical Standard |
| 1-Heptyl-Carborane | C9H26B10 | 10 | 38,370 barns | Lipid Nanoparticles (Endocytosis) | Preclinical |
*Values assume 100% isotopic enrichment of 10 B. Natural boron contains ~20% 10 B, which would proportionally reduce these cross-sections if unenriched isotopes are used.[4]
Experimental Workflow: A Self-Validating Protocol
To objectively compare these agents, we must isolate their nuclear cross-section performance from their baseline chemical toxicity and variable cellular uptake rates. The following step-by-step methodology employs a self-validating design using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) normalization.
Phase 1: Pharmacophore Formulation & Cellular Targeting
Causality: Bare carboranes are highly hydrophobic, leading to aggregation in aqueous media. By leveraging the heptyl chain of 1-heptyl-carborane, we spontaneously anchor the cluster into the lipid bilayer of DSPC/Cholesterol liposomes. This transforms a solubility liability into a high-density delivery asset.
-
LNP Synthesis: Formulate 1-heptyl-carborane into lipid nanoparticles (LNPs) using thin-film hydration followed by membrane extrusion to achieve a uniform 100 nm diameter.
-
Standard Preparation: Prepare L-BPA as a fructose complex (BPA-F) to enhance its poor water solubility, and dissolve BSH in standard PBS[1].
-
Incubation: Incubate target human glioblastoma cells (e.g., U87-MG) with equimolar concentrations of each agent for 12 hours to allow for LAT1 transport (BPA) and endocytosis (LNP-carborane).
Phase 2: The Self-Validating Normalization (ICP-MS)
Causality: A common pitfall in BNCT benchmarking is conflating cellular uptake efficiency with neutron capture efficacy. If one agent kills more cells, is it because it has a higher cross-section, or simply because more of it entered the cell? We must normalize the data. 4. Quantification: Lyse a subset of the treated cells and quantify absolute 10 B concentration via ICP-MS. 5. Validation Gate: Establish a baseline of at least 109 10 B atoms per cell. Proceed to irradiation only when intracellular boron concentrations are mathematically normalized across all cohorts.
Phase 3: Irradiation & Dosimetry
-
Thermal Neutron Exposure: Expose the cell plates to a thermal neutron beam (<0.025 eV) at a facility equipped for radiobiological dosimetry.
-
Internal Control: Crucially, maintain a non-irradiated control plate for every concentration. This isolates the true radiotherapeutic efficacy by allowing us to subtract baseline chemical toxicity from the final cell death count.
Phase 4: Efficacy Readout
-
Clonogenic Assay: Plate the irradiated cells at low density and incubate for 14 days. Quantify the surviving fraction by counting colonies (>50 cells/colony). The resulting survival curves, normalized by the exact 10 B atoms/cell, will objectively reveal the effective molecular cross-section of 1-heptyl-carborane versus BPA and BSH.
Logical Relationship & Workflow Visualization
Fig 1. Experimental workflow for benchmarking BNCT agents, emphasizing ICP-MS normalization.
Sources
- 1. Amino Acid-Based Boron Carriers in Boron Neutron Capture Therapy (BNCT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron delivery systems for enhanced boron neutron capture therapy: a comprehensive review [jkslms.or.kr]
- 3. Polymers and boron neutron capture therapy (BNCT): a potent combination - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01392G [pubs.rsc.org]
- 4. Neutron capture therapy of cancer - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
